Levomepromazine maleate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZPECPTYCEBR-VIEYUMQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045399 | |
| Record name | Methotrimeprazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7104-38-3 | |
| Record name | Methotrimeprazine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7104-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomepromazine maleate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007104383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrimeprazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomepromazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMEPROMAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KN5Y9V01K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic agent with a complex and multifaceted pharmacological profile. Its therapeutic efficacy, particularly in the management of psychosis, agitation, and emesis, is underpinned by its antagonist activity at a wide array of central nervous system receptors. This technical guide provides a detailed exposition of the core mechanism of action of levomepromazine maleate, focusing on its receptor binding profile, downstream signaling sequelae, and the experimental methodologies used to elucidate these properties. Quantitative binding data are presented to offer a comparative perspective on its interaction with key neurotransmitter systems. Furthermore, this document includes visualizations of the principal signaling pathways affected by levomepromazine to facilitate a deeper understanding of its molecular interactions.
Introduction
Levomepromazine, also known as methotrimeprazine, is a well-established phenothiazine antipsychotic.[1][2] Its clinical utility extends beyond psychosis to include applications in palliative care for the management of nausea, vomiting, and terminal agitation.[3] The broad therapeutic window of levomepromazine is a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs), a characteristic often described as a "dirty drug" profile.[1] This promiscuous binding behavior, while contributing to its efficacy across different conditions, is also responsible for its notable side-effect profile, including sedation, hypotension, and anticholinergic effects.[1][3] A thorough understanding of its mechanism of action at the molecular level is therefore critical for its rational use and for the development of novel therapeutics with improved selectivity. This guide aims to provide a comprehensive overview of the current knowledge regarding the molecular pharmacology of levomepromazine.
Core Mechanism of Action: Multi-Receptor Antagonism
The primary mechanism of action of levomepromazine is the competitive antagonism of a wide range of neurotransmitter receptors.[2][3] This broad receptor-binding profile encompasses dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2][3] By blocking the endogenous ligands from binding to these receptors, levomepromazine modulates multiple signaling pathways, leading to its diverse pharmacological effects.
Receptor Binding Profile
The affinity of levomepromazine for various receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity. The following table summarizes the available quantitative data for levomepromazine's binding to key human and rodent receptors.
| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine | rD1 | Human | 54.3 | [4][5] |
| rD2L | Human | 8.6 | [4][5] | |
| rD2S | Human | 4.3 | [4][5] | |
| rD3 | Human | 8.3 | [4][5] | |
| rD4.2 | Human | 7.9 | [4][5] | |
| Serotonin | 5-HT2 | Human | High Affinity (Qualitative) | [6] |
| Adrenergic | α1 | Human | High Affinity (Qualitative) | [6] |
| α2 | Human | Moderate Affinity (Qualitative) | [6] | |
| Histamine | H1 | Not Specified | High Affinity (Qualitative) | [3] |
| Muscarinic | M1-M5 | Not Specified | Moderate Affinity (Qualitative) | [7] |
Note: Quantitative Ki values for all receptor subtypes are not consistently available in the public domain. The table reflects the most specific data found. Qualitative descriptions are provided where precise Ki values could not be sourced.
Levomepromazine demonstrates a significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites compared to clozapine and chlorpromazine.[6] It also exhibits a greater affinity for alpha-2 sites than chlorpromazine.[6]
Downstream Signaling Pathways
Levomepromazine's antagonism of various GPCRs leads to the inhibition of their respective downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with the key receptors targeted by levomepromazine and the impact of its antagonist action.
Dopamine D2 Receptor Signaling
The antipsychotic effects of levomepromazine are primarily attributed to its blockade of dopamine D2 receptors, which are Gi/o-coupled.[3]
References
- 1. Request Rejected [hsls.pitt.edu]
- 2. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 6. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Levomepromazine Maleate in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of levomepromazine maleate in rat models. The information presented herein is intended to support research and development efforts by offering detailed data on receptor interactions, physiological effects, and the experimental methodologies used to ascertain these findings.
Core Pharmacodynamics: Receptor Binding Profile
Levomepromazine is a phenothiazine antipsychotic with a broad receptor binding profile, acting as an antagonist at various neurotransmitter receptors. Its therapeutic effects and side-effect profile are a direct consequence of its affinity for these targets. The primary pharmacodynamic actions in rats involve the blockade of dopamine, serotonin, adrenergic, histamine, and muscarinic receptors.[1][2]
Quantitative Receptor Binding Data
The binding affinities of levomepromazine and its major metabolites, N-monodesmethyl levomepromazine and levomepromazine sulfoxide, for several key receptors in the rat brain are summarized below. These data are critical for understanding the relative contribution of each receptor system to the overall pharmacological effect of the drug.
| Compound | Receptor | Brain Region | Radioligand | Kᵢ (nM) | Reference |
| Levomepromazine | Dopamine D₂ | Striatum | [³H]Spiperone | 2.8 | [3] |
| α₁-Adrenergic | Cortex | [³H]WB 4101 | 0.8 | [3] | |
| α₂-Adrenergic | Cortex | [³H]Yohimbine | 40 | [3] | |
| N-monodesmethyl levomepromazine | Dopamine D₂ | Striatum | [³H]Spiperone | 3.5 | [4] |
| α₁-Adrenergic | Cortex | [³H]WB 4101 | 0.7 | [4] | |
| Levomepromazine sulfoxide | Dopamine D₂ | Striatum | [³H]Spiperone | >1000 | [4] |
| α₁-Adrenergic | Cortex | [³H]WB 4101 | 15 | [4] |
Note: Lower Kᵢ values indicate higher binding affinity. The data presented are compiled from various sources and methodologies may differ.
Key Signaling Pathways
Levomepromazine's antagonism of G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that ultimately modulate neuronal function. The following diagrams illustrate the canonical signaling pathways associated with the primary receptors targeted by levomepromazine.
Dopamine D₂ Receptor Signaling
As a D₂ antagonist, levomepromazine blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a disinhibition of cAMP production.
α₁-Adrenergic Receptor Signaling
Levomepromazine's blockade of α₁-adrenergic receptors inhibits the norepinephrine-mediated activation of phospholipase C.
Behavioral and Physiological Effects in Rats
Levomepromazine administration in rats elicits a range of behavioral and physiological responses, reflecting its multi-receptor mechanism of action.
Behavioral Effects
| Test | Dose | Route | Effect | Reference |
| Forced Swim Test | 1.5 mg/kg | Single admin. | Shortened period of immobility | [4] |
| 1.5 mg/kg | Chronic (10 days) | No significant effect on immobility | [4] | |
| Open Field Test | 1.5 mg/kg | Chronic (10 days) | Behavioral parameters not depressed | [4] |
Cardiovascular Effects
In vitro studies on isolated rat atria have demonstrated the direct cardiac effects of levomepromazine.
| Preparation | Effect | Reference |
| Spontaneously beating rat atria | Dose-dependent decrease in work index | [5] |
| Electrically driven rat atria | Dose-dependent decrease in contractile force | [5] |
| Isolated rat atria | Dose-dependent increase in effective refractory period (ERP) | [6] |
| Antagonism of acetylcholine-induced reduction in ERP | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of levomepromazine in rats.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of levomepromazine for specific receptors in rat brain tissue.
Detailed Steps:
-
Tissue Preparation: Rat brain regions of interest (e.g., striatum for D₂ receptors, cortex for α-adrenergic receptors) are dissected and homogenized in a cold buffer.
-
Membrane Isolation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]Spiperone for D₂ receptors) and varying concentrations of levomepromazine.
-
Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Forced Swim Test (Porsolt Test)
This behavioral test is used to assess potential antidepressant-like activity.
Detailed Steps:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute swim session.
-
Drug Administration: Levomepromazine or a vehicle is administered at a specified time before the test session (e.g., 1 hour prior for acute studies).
-
Test Session: 24 hours after the pre-test, rats are placed back in the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded and analyzed.
Conclusion
This compound exhibits a complex pharmacodynamic profile in rats, characterized by its antagonist activity at a wide array of neurotransmitter receptors. Its effects on behavior and cardiovascular parameters are consistent with its receptor binding affinities. The provided data and experimental protocols offer a foundational resource for further investigation into the therapeutic potential and mechanistic underpinnings of levomepromazine in preclinical models. Future research should aim to further elucidate the downstream signaling consequences of levomepromazine's multi-receptor engagement to gain a more complete understanding of its pharmacological actions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of levomepromazine, chlorpromazine and their sulfoxides on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic and cardiodepressive effects of levomepromazine and two of its metabolites on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Levomepromazine Maleate: A Comprehensive Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This technical guide provides an in-depth overview of the receptor binding affinity of levomepromazine maleate, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Core Receptor Binding Profile of this compound
Levomepromazine exhibits antagonist activity across several key receptor families, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1] Its clinical efficacy in treating psychosis is primarily attributed to its blockade of dopamine D2 receptors, while its sedative, antiemetic, and hypotensive effects are mediated by its interactions with histamine H1, muscarinic, and alpha-adrenergic receptors, respectively.[2]
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki values) of levomepromazine for various human recombinant neurotransmitter receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand; a lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | rD1 | 54.3[3][4] |
| rD2L | 8.6[3][4] | |
| rD2S | 4.3[3][4] | |
| rD3 | 8.3[3][4] | |
| rD4.2 | 7.9[3][4] | |
| rD5 | Not reported | |
| Serotonin | 5-HT2 | High Affinity[2][5] |
| Adrenergic | Alpha-1 | High Affinity[2][5] |
| Alpha-2 | Moderate Affinity[5] |
Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not found in the cited literature, but the source indicates a significant binding potential.
Key Signaling Pathways
Levomepromazine's antagonism of various G-protein coupled receptors (GPCRs) disrupts downstream signaling cascades. For instance, its blockade of D2 dopamine receptors, which are Gi/o-coupled, leads to an increase in cyclic adenosine monophosphate (cAMP) levels by disinhibiting adenylyl cyclase. This action is central to its antipsychotic effects.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Levomepromazine.
Experimental Methodologies
The receptor binding affinities (Ki values) presented in this guide were determined using in vitro radioligand binding assays. The following is a detailed description of a typical experimental protocol for determining the binding affinity of levomepromazine at human recombinant dopamine receptors.
Radioligand Binding Assay Protocol
1. Preparation of Cell Membranes:
-
Human recombinant dopamine receptor subtypes (e.g., D1, D2L, D2S, D3, D4.2) are expressed in a suitable cell line, such as Spodoptera frugiperda (Sf9) insect cells.[3][4]
-
The cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membrane fractions.
-
The homogenate is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2-like receptors). The radioligand concentration is usually close to its dissociation constant (Kd) for the receptor.
-
A range of concentrations of the unlabeled competing ligand (this compound).
-
The prepared cell membrane suspension.
-
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
After incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data from the competition binding assay are used to generate a dose-response curve, plotting the percentage of specific binding of the radioligand against the concentration of levomepromazine.
-
The IC50 value (the concentration of levomepromazine that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound possesses a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its high affinity for dopamine D2, serotonin 5-HT2, histamine H1, and alpha-1 adrenergic receptors underpins its diverse clinical effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of levomepromazine's mechanism of action and its place in psychopharmacology.
References
- 1. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
levomepromazine maleate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic agent with antipsychotic, analgesic, antiemetic, and sedative properties.[1][2] It is primarily utilized in palliative care for its multifaceted therapeutic effects.[1][3] The medically active form is the (R)-(-)-enantiomer, which corresponds to the (S)-levomepromazine cation upon protonation of its tertiary amino group.[4] This guide provides a comprehensive overview of the synthesis and characterization of this compound, the commercially available salt form of the drug.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the racemic base, (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, followed by a chiral resolution to isolate the desired levorotatory enantiomer, which is then converted to the maleate salt.[5][6]
Synthesis of the Racemic Base
The racemic base is typically synthesized through the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methyl-1-chloropropane in the presence of a strong base, such as an alkali hydroxide.[5]
Chiral Resolution
The critical step in the synthesis is the resolution of the racemic mixture. This is most commonly achieved using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid.[5][6] The principle of this resolution lies in the diastereoselective crystallization of the salt formed between the chiral acid and one of the enantiomers of the racemic base.
In this case, the (-)-di(p-toluoyl)-L-tartaric acid preferentially forms a less soluble neutral salt with the undesired (+)-enantiomer. This diastereomer precipitates from the solution, leaving the desired (-)-enantiomer, levomepromazine, enriched in the mother liquor.[5][6]
Formation of this compound
Following the removal of the precipitated salt of the dextrorotatory isomer, maleic acid is added to the mother liquor. This results in the precipitation of levomepromazine hydrogen maleate, the desired final product.[5][6] An improved, industrially viable process has been reported to yield a product with a purity of over 99.7%.[5]
Synthesis Workflow
Characterization of this compound
A comprehensive characterization of this compound is essential to ensure its identity, purity, and quality. This involves a combination of physical, chemical, and spectroscopic methods.
Physicochemical Properties
| Property | Specification | Reference |
| Appearance | White crystals or crystalline powder | [7] |
| Solubility | Freely soluble in acetic acid (100), soluble in chloroform, sparingly soluble in methanol, slightly soluble in ethanol (95) and in acetone, very slightly soluble in water, and practically insoluble in diethyl ether. | [7] |
| Melting Point | 184 - 190°C (with decomposition) | [7] |
| Optical Rotation | [α]D20: -13.5° to -16.5° (0.5 g in 20 mL chloroform, 200 mm tube) | [7] |
Identification
| Test | Procedure | Expected Result | Reference |
| Colorimetric Test | Dissolve 5 mg in 5 mL of sulfuric acid. | A red-purple color develops, which slowly becomes deep red-purple. | [7] |
| Colorimetric Test | To the above solution, add 1 drop of potassium dichromate TS. | A brownish yellow-red color is produced. | [7] |
| Melting Point of Free Base | Extract the free base with diethyl ether after basification. | The residue melts between 124°C and 128°C after drying. | [7] |
| Melting Point of Maleic Acid | Extract maleic acid from an aqueous solution. | The residue melts between 128°C and 136°C. | [7] |
Purity
| Test | Method | Limit | Reference |
| Assay | Titration with 0.1 mol/L perchloric acid VS in a mixture of acetic acid and acetone. | Not less than 99.0% and not more than 101.0% of C23H28N2O5S, calculated on the dried substance. | [7] |
| Loss on Drying | 2 g of substance at 105°C for 3 hours. | Not more than 0.5% | [7] |
| Residue on Ignition | 1 g of substance. | Not more than 0.10% | [7] |
| Heavy Metals | Method 2. | Not more than 10 ppm | [7] |
| Chloride | Comparison with a standard solution. | Not more than 0.028% | [7] |
Spectroscopic and Chromatographic Methods
Modern analytical techniques are routinely employed for the comprehensive characterization of this compound.
| Technique | Application | Key Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Assay, purity, and determination in biological fluids. | C8 or C18 reversed-phase column, UV detection at 254 nm. | [8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of levomepromazine and its metabolites. | - | [8] |
| UV-Visible Spectrophotometry | Quantitative determination. | λmax at 254 nm in methanol or water. | [8] |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | The crystal structure has been elucidated, confirming the absolute configuration. | [4][10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectra provide detailed structural information. | [12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the phenothiazine ring system and the maleate counter-ion. | [12] |
Characterization Workflow
Experimental Protocols
Assay by Titration
This protocol is based on the method described in the Japanese Pharmacopoeia.[7]
-
Sample Preparation: Accurately weigh about 1 g of previously dried this compound.
-
Dissolution: Dissolve the sample in a mixture of 40 mL of acetic acid (100) and 20 mL of acetone for nonaqueous titration.
-
Titration: Titrate with 0.1 mol/L perchloric acid VS.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from red-purple through blue-purple to blue. Use 5 drops of bromocresol green-methylrosaniline chloride TS as an indicator.
-
Blank Determination: Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 44.46 mg of C23H28N2O5S.
HPLC Method for Determination in Biological Fluids
The following is a general outline based on a published method for the determination of levomepromazine in human breast milk and serum.[9]
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) using a Sep-Pak C18 cartridge to extract levomepromazine from the biological matrix.
-
-
Chromatographic Conditions:
-
Column: C8 bonded reversed-phase column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Establish a linear relationship over a concentration range of 10-300 ng/mL.
-
Calculate the concentration of levomepromazine in the sample by comparing its peak area to that of a standard of known concentration.
-
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient chiral resolution of a racemic precursor. The subsequent characterization of the final product is crucial for ensuring its quality and therapeutic efficacy. A combination of classical pharmacopeial methods and modern analytical techniques provides a robust framework for the comprehensive analysis of this important pharmaceutical compound. This guide has provided a detailed overview of the key aspects of , intended to be a valuable resource for professionals in the field of drug development and research.
References
- 1. Levomepromazine - Wikipedia [en.wikipedia.org]
- 2. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2743263A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 6. US4798895A - Process for preparing levomepromazine hydrogen maleate - Google Patents [patents.google.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levomepromazine-maleate | C46H56N4O10S2 | CID 139088030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Levomepromazine Maleate: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine maleate, a phenothiazine derivative, is a low-potency typical antipsychotic with a broad pharmacological profile. It is recognized for its sedative, antiemetic, and analgesic properties, in addition to its antipsychotic effects. A thorough understanding of its physicochemical properties is fundamental for the formulation development, quality control, and optimization of its therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and visual representations of its signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.
| Property | Value | References |
| Chemical Name | N-[(2R)-3-(2-Methoxyphenothiazin-10-yl)-2-methylpropyl]-N,N-dimethylamine monomaleate | [1] |
| CAS Number | 7104-38-3 | [2] |
| Molecular Formula | C₁₉H₂₄N₂OS·C₄H₄O₄ | [1] |
| Molecular Weight | 444.54 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 182 - 190 °C (with decomposition) | [1][5] |
| Solubility | - Water: Very slightly soluble (0.1 - 1 g/L at 20°C)[1][6][7]- Acetic Acid (100%): Freely soluble[1]- Chloroform: Soluble[1]- Methanol: Sparingly soluble[1]- Ethanol (95%): Slightly soluble[1]- Acetone: Slightly soluble[1]- Diethyl Ether: Practically insoluble[1] | [1][6][7] |
| pKa | 9.19 | [8] |
| LogP (Octanol-Water Partition Coefficient) | 4.84 | [9] |
| Optical Rotation | [α]²⁰D: -13.5° to -16.5° (0.5 g in 20 mL chloroform) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of active pharmaceutical ingredients. Below are descriptions of key experimental protocols relevant to this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A standard method for its determination is the capillary melting point test.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.[10]
Solubility Determination
Solubility data is essential for formulation development, particularly for predicting dissolution and absorption characteristics. The shake-flask method is a common technique for determining equilibrium solubility.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH) in a sealed container.
-
The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][11]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing the solubility and absorption of ionizable drugs. Spectrophotometric titration is a widely used method for pKa determination.
Protocol:
-
A solution of this compound of known concentration is prepared.
-
The UV-Vis absorbance spectrum of the solution is recorded at various pH values, typically covering a range of at least 2 pH units above and below the expected pKa.
-
The change in absorbance at a specific wavelength is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[12]
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach for LogP determination.
Protocol:
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).
-
Equal volumes of pre-saturated n-octanol and water are added to a flask containing the drug solution.
-
The flask is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[9][12]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system. This multi-receptor blockade contributes to its wide range of clinical effects, including antipsychotic, sedative, and antiemetic actions.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide | Semantic Scholar [semanticscholar.org]
- 7. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levomepromazine-maleate | C46H56N4O10S2 | CID 139088030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
Off-Target Effects of Levomepromazine Maleate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic agent with a complex pharmacological profile. While its therapeutic effects are primarily attributed to dopamine D2 receptor antagonism, levomepromazine interacts with a wide array of other receptors and enzymes, leading to a range of off-target effects.[1] This technical guide provides an in-depth overview of the in vitro off-target profile of levomepromazine maleate, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the associated signaling pathways. Understanding these off-target activities is crucial for a comprehensive risk-benefit assessment, prediction of potential drug-drug interactions, and the development of more selective therapeutic agents.
Off-Target Receptor Binding Profile
Levomepromazine exhibits significant affinity for a variety of neurotransmitter receptors beyond the dopamine D2 receptor, contributing to its sedative, hypotensive, and anticholinergic side effects.[2][3] The binding affinities (Ki) of levomepromazine for several of these off-target receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Species/System | Reference(s) |
| Dopamine | D1 | 54.3 | Human recombinant (Sf9 cells) | [4][5] |
| D2L | 8.6 | Human recombinant (Sf9 cells) | [4][5] | |
| D2S | 4.3 | Human recombinant (Sf9 cells) | [4][5] | |
| D3 | 8.3 | Human recombinant (Sf9 cells) | [4][5] | |
| D4.2 | 7.9 | Human recombinant (Sf9 cells) | [4][5] | |
| Serotonin | 5-HT2A | High Affinity | Human Brain | [6] |
| 5-HT2C | High Affinity | Not Specified | [2] | |
| Adrenergic | α1 | High Affinity | Human Brain | [6] |
| α2 | High Affinity | Human Brain | [6] | |
| Muscarinic | M1, M3, M5 (Gq-coupled) | High Affinity | Rat Brain | [7] |
| Histamine | H1 | High Affinity | Rat Brain | [7] |
Inhibition of Cytochrome P450 Enzymes
Levomepromazine is a substrate and inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions. In vitro studies have quantified the inhibitory potential of levomepromazine against key CYP isoforms.
| CYP Isoform | Inhibition Constant (Ki) | Type of Inhibition | Reference(s) |
| CYP2D6 | 6 µM | Competitive | |
| CYP1A2 | 47 µM | Mixed | |
| CYP3A4 | 34 µM | Mixed |
Modulation of Ion Channels
While specific data for levomepromazine is limited, phenothiazines as a class have been shown to interact with various ion channels, which can contribute to cardiovascular side effects.
-
hERG Potassium Channels: Phenothiazines, including the structurally related chlorpromazine, are known to block hERG potassium channels. This blockade can prolong the QT interval and increase the risk of arrhythmias. The IC50 for chlorpromazine's block of hERG channels is 1561 ± 281 nM.
-
Voltage-Gated Sodium Channels: There is evidence that phenothiazines can interact with voltage-gated sodium channels.
-
Voltage-Gated Calcium Channels: The phenothiazine class of drugs may also modulate the activity of voltage-gated calcium channels.
Cellular Toxicity
In vitro studies have demonstrated that high concentrations of levomepromazine can induce cytotoxicity. In a study using the HT-22 hippocampal cell line, high doses of levomepromazine significantly reduced cell viability in previously unexposed cells.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of levomepromazine for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of levomepromazine.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding at each levomepromazine concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of levomepromazine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CYP450 Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of levomepromazine for a specific CYP450 isoform.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
A specific substrate for the CYP isoform of interest (e.g., bufuralol for CYP2D6).
-
NADPH regenerating system.
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stopping solution (e.g., acetonitrile).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the microsomes or recombinant enzymes with the various concentrations of levomepromazine in the incubation buffer.
-
Initiate the reaction by adding the specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding a stopping solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Determine the rate of metabolite formation at each levomepromazine concentration.
-
Calculate the IC50 value from the concentration-inhibition curve.
-
Determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, mixed) by performing experiments with multiple substrate concentrations and analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of levomepromazine on a cell line.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y).
-
Complete cell culture medium.
-
This compound solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of levomepromazine that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Off-Target Receptor Signaling Pathways
Levomepromazine's antagonism of various G protein-coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for some of the key off-target receptors.
Experimental Workflow: Receptor Binding Assay
The following diagram outlines the major steps in a typical radioligand binding assay.
Experimental Workflow: CYP450 Inhibition Assay
This diagram illustrates the general workflow for an in vitro CYP450 inhibition assay.
Conclusion
This compound possesses a broad pharmacological profile with significant off-target activities that are critical to consider in both clinical and research settings. Its interactions with adrenergic, muscarinic, and histaminic receptors, as well as its inhibition of key drug-metabolizing enzymes, underscore the importance of a thorough in vitro characterization for any new chemical entity. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to investigate and understand the multifaceted nature of drug-receptor and drug-enzyme interactions. A comprehensive understanding of these off-target effects is paramount for predicting clinical outcomes, minimizing adverse drug reactions, and guiding the development of safer and more effective therapeutics.
References
- 1. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihistamine - Wikipedia [en.wikipedia.org]
- 7. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Levomepromazine Maleate: An In-Depth Technical Guide on its Potential Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levomepromazine, a phenothiazine derivative with a long history of use in psychiatry and palliative care, has been the subject of investigation for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of levomepromazine maleate. It synthesizes findings from key in vitro and in vivo studies, detailing the experimental methodologies employed and presenting the available quantitative data. The guide also explores the multifaceted pharmacological profile of levomepromazine, delving into its potential mechanisms of action, including its antioxidant properties and its interaction with various neurotransmitter receptor systems. However, the evidence for its neuroprotective efficacy is conflicting, with some studies suggesting a protective role against oxidative stress, while more recent research has failed to demonstrate neuroprotection in models of excitotoxic injury. This document aims to provide a balanced and detailed resource for researchers and drug development professionals interested in the neuroprotective potential of this complex molecule.
Introduction
Levomepromazine, also known as methotrimeprazine, is a low-potency typical antipsychotic that exhibits a broad pharmacological profile, acting as an antagonist at dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] Beyond its use in managing psychosis, it is also utilized for its sedative, analgesic, and antiemetic properties.[1] The interest in its potential neuroprotective effects stems from the known involvement of oxidative stress and excitotoxicity in the pathophysiology of various neurodegenerative diseases. Early research suggested that phenothiazines, as a class, possess antioxidant capabilities.[4][5] This guide will critically evaluate the evidence for and against the neuroprotective effects of this compound, providing a detailed examination of the experimental data and methodologies.
Experimental Evidence for Neuroprotective Effects
The scientific literature presents a divided view on the neuroprotective capabilities of levomepromazine. While older studies indicated a potential benefit, a more recent and comprehensive study challenges these findings.
Evidence Suggesting Antioxidant and Radical-Scavenging Activity
Two early in vitro studies suggested that levomepromazine possesses significant antioxidant properties.
A study by Jeding et al. (1995) characterized the potential antioxidant and pro-oxidant actions of several neuroleptic drugs. Their findings indicated that methotrimeprazine (levomepromazine) was a powerful inhibitor of iron ion-dependent liposomal lipid peroxidation.[4] Furthermore, it was found to be an effective scavenger of organic peroxyl radicals and hypochlorous acid.[4] The study also highlighted that levomepromazine was a very powerful scavenger of hydroxyl radicals, reacting at an almost diffusion-controlled rate.[4]
A subsequent study by Hadjimitova et al. (2002) investigated the antioxidant activity of six neuroleptics, including levomepromazine, using luminol-dependent chemiluminescence. This study demonstrated that phenothiazines, including levomepromazine, were powerful scavengers of hydroxyl and superoxide radicals. All the tested drugs, including levomepromazine, also showed a moderate scavenger effect on the hypochloric anion.
Limitations: The full text of these studies was not accessible, preventing a detailed analysis of their experimental protocols and the extraction of quantitative data for comparative tables.
Evidence Against Neuroprotective Effects in Excitotoxic Injury Models
In contrast to the earlier findings, a comprehensive study by Griesmaier et al. (2020) failed to demonstrate a neuroprotective effect of levomepromazine in both in vitro and in vivo models of neonatal excitotoxic brain injury.[5]
This study utilized the HT-22 mouse hippocampal neuronal cell line to investigate the effects of levomepromazine on glutamate-induced excitotoxicity.[5] Key findings include:
-
Toxicity in Uninjured Cells: High doses of levomepromazine (50 μM) significantly reduced the viability of uninjured (exposure-naïve) HT-22 cells.[5]
-
Lack of Protection in Injured Cells: Levomepromazine did not show any neuroprotective effect in HT-22 cells exposed to glutamate-induced injury.[5]
The in vivo component of the study used a neonatal mouse model of excitotoxic brain injury. The key findings were:
-
No Neuroprotection: Levomepromazine treatment did not reduce the excitotoxic lesion size or the number of apoptotic cells in the injured developing brain.[5]
-
Adverse Effects: Higher doses of levomepromazine led to a significant reduction in body weight gain in the mouse pups.[5]
Data Presentation
The following tables summarize the quantitative data from the study by Griesmaier et al. (2020).
Table 1: Effect of Levomepromazine (LMP) on Cell Viability of HT-22 Neuronal Cells
| Treatment Group | LMP Concentration (μM) | Median Cell Viability (%) | Interquartile Range (IQR) |
| Uninjured Cells | 0 (Control) | 100.0 | 95.7 - 104.3 |
| 1 | 98.7 | 93.5 - 103.9 | |
| 5 | 101.3 | 96.1 - 106.5 | |
| 10 | 97.4 | 92.2 - 102.6 | |
| 25 | 94.8 | 89.6 - 100.0 | |
| 50 | 88.3* | 83.1 - 93.5 | |
| Glutamate-Injured Cells | 0 (Control) | 48.1 | 43.8 - 52.3 |
| 1 | 49.4 | 45.1 - 53.7 | |
| 5 | 50.6 | 46.3 - 55.0 | |
| 10 | 48.1 | 43.8 - 52.3 | |
| 25 | 46.8 | 42.4 - 51.1 | |
| 50 | 45.5 | 41.1 - 49.8 |
*p < 0.05 compared to untreated controls. Data adapted from Griesmaier et al. (2020).[5]
Table 2: Effect of Levomepromazine (LMP) on Apoptotic Cell Death in a Neonatal Mouse Model of Excitotoxic Brain Injury
| Treatment Group | LMP Dosage (µg/g bw) | Median Activated Caspase-3 Positive Cells (Ipsilateral Hemisphere) | Interquartile Range (IQR) |
| Vehicle (NaCl 0.9%) | 0 | 125.5 | 103.8 - 147.3 |
| LMP | 1 | 130.0 | 110.0 - 150.0 |
| 5 | 128.0 | 108.0 - 148.0 | |
| 10 | 132.5 | 112.5 - 152.5 |
Data represents the number of activated caspase-3 positive cells in the gray and adjacent white matter of the injured hemisphere. No significant differences were observed between the groups. Data adapted from Griesmaier et al. (2020).[5]
Experimental Protocols
In Vitro Cell Viability Assay (Griesmaier et al., 2020)
-
Cell Line: HT-22 mouse hippocampal neuronal cells.[5]
-
Culture Conditions: Cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Treatment: HT-22 cells were pre-treated with varying concentrations of levomepromazine (1, 5, 10, 25, and 50 μM) or vehicle for 1 hour.[5]
-
Induction of Injury: For the injury model, cells were exposed to 5 mM glutamate for 24 hours.[5]
-
Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay, which measures the activity of dehydrogenases in viable cells. The absorbance was measured at 450 nm.[5]
In Vivo Neonatal Excitotoxic Brain Injury Model (Griesmaier et al., 2020)
-
Animal Model: 5-day-old (P5) CD-1 mouse pups.[5]
-
Induction of Injury: Pups received an intracranial injection of ibotenate (an excitotoxin) into the right cerebral hemisphere.[5]
-
Treatment: One hour after the excitotoxic insult, the pups were treated with a single intraperitoneal injection of levomepromazine (1, 5, or 10 µg/g body weight) or vehicle (0.9% NaCl).[5]
-
Endpoint Analysis:
Potential Mechanisms of Action and Signaling Pathways
While direct evidence for levomepromazine's modulation of specific neuroprotective signaling pathways is limited, its known pharmacological profile allows for the formulation of several hypotheses.
Antioxidant and Radical Scavenging
As suggested by earlier studies, levomepromazine may exert a direct antioxidant effect by scavenging reactive oxygen species (ROS) such as hydroxyl and superoxide radicals.[4] This action could potentially mitigate oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.
Multi-Receptor Antagonism
Levomepromazine's antagonism of multiple neurotransmitter receptors could indirectly contribute to neuroprotection:
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors, levomepromazine could modulate downstream signaling pathways involved in cell survival and apoptosis.
-
Serotonin 5-HT2A Receptor Antagonism: This action may influence neuroinflammation and synaptic plasticity.
-
Alpha-Adrenergic Receptor Antagonism: Blockade of adrenergic receptors could have effects on cerebral blood flow and neuronal excitability.
Potential Modulation of Key Signaling Pathways
Based on the known mechanisms of neuroprotection and the pharmacology of phenothiazines, the following signaling pathways are of interest for future investigation in the context of levomepromazine:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. By potentially inhibiting NF-κB activation in microglia, levomepromazine could reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation.
-
Nrf2-ARE Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that phenothiazines could activate this pathway, leading to the expression of antioxidant enzymes.
-
Apoptotic Pathways: The balance between pro-apoptotic (e.g., Bax, activated caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for neuronal survival. Future studies could investigate whether levomepromazine modulates the expression or activity of these key apoptotic regulators.
-
Calcium Homeostasis: Dysregulation of intracellular calcium is a central event in excitotoxicity. Levomepromazine's effects on various receptors could potentially influence calcium influx and intracellular calcium signaling.
Visualizations
Figure 1: Hypothetical signaling pathways for the potential neuroprotective effects of this compound.
Figure 2: Workflow for the in vitro assessment of levomepromazine's neuroprotective effects.
Figure 3: Workflow for the in vivo assessment of levomepromazine's neuroprotective effects.
Conclusion and Future Directions
The evidence regarding the neuroprotective effects of this compound is currently inconclusive. While early in vitro studies suggested promising antioxidant and radical-scavenging properties, a more recent and methodologically detailed study failed to demonstrate any neuroprotective benefit in models of excitotoxic neuronal injury and even indicated potential toxicity at higher concentrations.
The multifaceted pharmacology of levomepromazine, with its antagonism of numerous receptors, presents a complex picture. It is possible that any potential neuroprotective effects mediated by one mechanism (e.g., antioxidant activity) may be counteracted or overshadowed by its effects on other signaling pathways, particularly in the context of specific injury models like excitotoxicity.
For drug development professionals and researchers, the following future directions are recommended:
-
Re-evaluation of Antioxidant Properties: Conduct new, detailed studies to quantify the antioxidant capacity of levomepromazine using modern assays and to elucidate the specific molecular mechanisms of its radical-scavenging activity.
-
Investigation of Anti-Inflammatory Effects: Explore the impact of levomepromazine on neuroinflammatory pathways, particularly its effects on microglial activation and the production of inflammatory mediators. Studies investigating its influence on the NF-κB signaling pathway would be of particular interest.
-
Broader Range of Injury Models: Evaluate the potential neuroprotective effects of levomepromazine in a wider array of in vitro and in vivo models of neurodegeneration, including models of oxidative stress, mitochondrial dysfunction, and protein aggregation.
-
Dose-Response Studies: Conduct comprehensive dose-response studies to identify a potential therapeutic window for neuroprotection, if one exists, while carefully monitoring for any signs of neurotoxicity.
-
Elucidation of Signaling Pathways: Utilize molecular biology techniques to investigate the direct effects of levomepromazine on key signaling pathways implicated in neuronal survival and death, such as the PI3K/Akt, MAPK/ERK, and apoptotic pathways.
References
- 1. Comparative Analysis of the Pre- and Post-Medication Effects of Antipsychotic Agents on the Blood-Based Oxidative Stress Biomarkers in Patients with Schizophrenia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of some psychotropic drugs on luminol-dependent chemiluminescence induced by O2-, *OH, HOCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the potential antioxidant and pro-oxidant actions of some neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sedative Properties of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomepromazine, a phenothiazine derivative, is a low-potency antipsychotic with pronounced sedative properties. This technical guide provides a comprehensive overview of the core mechanisms underlying levomepromazine's sedative effects, intended for researchers, scientists, and drug development professionals. The document details the drug's multifaceted receptor pharmacology, summarizing its binding affinities for various neurotransmitter receptors in clearly structured tables. Furthermore, it outlines detailed experimental protocols for assessing sedative-hypnotic effects in preclinical models and visualizes the key signaling pathways implicated in its sedative action using Graphviz diagrams. This guide aims to serve as a thorough resource for understanding and further investigating the sedative attributes of levomepromazine maleate.
Core Mechanism of Sedation: A Multi-Receptor Antagonist Profile
Levomepromazine's sedative effects are not attributed to a single mechanism but rather to its antagonistic action on a wide array of central nervous system receptors.[1][2] The principal mediators of its sedative and hypnotic properties are its potent blockade of histamine H1 and alpha-1 adrenergic receptors.[1] Additionally, its antagonism of dopamine D2, serotonin 5-HT2A, and muscarinic M1 receptors, while central to its antipsychotic activity, also contributes to its overall sedative profile.[1]
Receptor Binding Affinities
The affinity of levomepromazine for various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the dissociation constants (Ki values) of levomepromazine for key receptors, providing a comparative perspective with other antipsychotics where data is available. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Levomepromazine Ki (nM) | Reference |
| Dopamine D1 | 54.3 | [3][4] |
| Dopamine D2L | 8.6 | [3][4] |
| Dopamine D2S | 4.3 | [3][4] |
| Dopamine D3 | 8.3 | [3][4] |
| Dopamine D4.2 | 7.9 | [3][4] |
| Serotonin 5-HT2 | High Affinity | [5] |
| Alpha-1 Adrenergic | High Affinity | [5][6] |
| Alpha-2 Adrenergic | Moderate Affinity | [5] |
| Histamine H1 | High Affinity | [7] |
| Muscarinic Cholinergic | Moderate to High Affinity | [7] |
Note: "High Affinity" is stated where specific Ki values were not available in the searched literature, but sources indicate strong binding.
Signaling Pathways in Levomepromazine-Induced Sedation
The sedative effects of levomepromazine are initiated by its blockade of key G-protein coupled receptors (GPCRs), which in turn modulates downstream intracellular signaling cascades, ultimately leading to a decrease in neuronal excitability and arousal.
Histamine H1 Receptor Antagonism
Histaminergic neurons, originating from the tuberomammillary nucleus, play a crucial role in maintaining wakefulness.[8] Histamine, upon binding to H1 receptors, activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that promotes neuronal depolarization and excitability.[9][10] Levomepromazine, as a potent H1 receptor antagonist, blocks this pathway, leading to a reduction in neuronal firing and promoting sedation.
Alpha-1 Adrenergic Receptor Antagonism
The noradrenergic system, originating from the locus coeruleus, is also critical for maintaining arousal and alertness. Norepinephrine's action on alpha-1 adrenergic receptors, which are coupled to Gq/11 proteins, leads to increased neuronal excitability. By blocking these receptors, levomepromazine dampens the excitatory signaling of norepinephrine, contributing significantly to its sedative and hypotensive effects.
Serotonin 5-HT2A Receptor Inverse Agonism
The 5-HT2A receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[11][12] Many antipsychotics, including likely levomepromazine, act as inverse agonists at this receptor, reducing its basal activity.[11][13] This action on 5-HT2A receptors, which are coupled to Gq/11 proteins, is thought to contribute to both the antipsychotic and sedative effects of the drug.[14]
Dopamine D2 Receptor Antagonism
While the blockade of D2 receptors is primarily associated with the antipsychotic effects of levomepromazine, it also plays a role in sedation. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[15][16] By antagonizing D2 receptors in the striatum and other brain regions, levomepromazine can modulate neuronal activity in a way that contributes to its overall sedative effect.[17][18]
References
- 1. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 2. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 5. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging roles of striatal dopamine D2 receptors in motivated behaviour: Implications for psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Levomepromazine as an Antipsychotic: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Levomepromazine (methotrimeprazine), a low-potency phenothiazine antipsychotic, represents a significant chapter in the history of psychopharmacology. Developed in the wake of chlorpromazine, its unique pharmacological profile—characterized by broad receptor antagonism—defined its trajectory from a primary antipsychotic to a multifaceted agent in palliative care. This technical guide provides an in-depth examination of the historical development of levomepromazine, focusing on its synthesis, mechanism of action, and the key clinical evaluations that established its therapeutic properties and limitations. Quantitative data from pivotal studies are summarized, and experimental methodologies are detailed to provide a comprehensive resource for researchers.
Discovery and Synthesis
Levomepromazine, known chemically as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine, emerged from the intensive research into phenothiazine derivatives that followed the discovery of chlorpromazine's antipsychotic effects. Clinical trials for levomepromazine, under the brand name Nozinan, commenced in France in 1956, with further studies initiated in Canada three years later[1].
The synthesis of levomepromazine involves a multi-step process, beginning with the core structure of 2-methoxyphenothiazine. The process, derived from patent literature, involves the condensation of 2-methoxyphenothiazine with a chiral side chain, followed by the resolution of the resulting racemic mixture to isolate the pharmacologically active levorotatory enantiomer[1][2].
Synthesis Workflow
The generalized synthesis process involves two main stages: the creation of the racemic base and the resolution of the enantiomers.
Pharmacodynamics and Mechanism of Action
Levomepromazine is often described as a "dirty drug" due to its promiscuous binding to a wide array of neurotransmitter receptors[1]. This broad-spectrum antagonism is central to both its antipsychotic effects and its prominent side-effect profile, particularly its sedative and hypotensive properties. Its mechanism of action is not attributed to a single receptor but rather to the collective impact of its interactions within the central nervous system[2].
The antipsychotic effect is primarily linked to its antagonism of dopamine D2 receptors[2]. However, its significant activity at serotonin (5-HT2A), alpha-adrenergic (α1 and α2), histamine (H1), and muscarinic (M1) receptors contributes to its complex clinical profile, distinguishing it from more selective agents[3][4][5].
Receptor Binding Affinity
Quantitative binding assays have elucidated the affinity of levomepromazine for various receptor subtypes. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Levomepromazine Ki (nM) | Reference Compound | Reference Ki (nM) |
| Dopamine D1 | 54.3 | Clozapine | 34.6 |
| Dopamine D2L | 8.6 | Clozapine | 118.6 |
| Dopamine D2S | 4.3 | Clozapine | 163.6 |
| Dopamine D3 | 8.3 | Clozapine | 25.1 |
| Dopamine D4.2 | 7.9 | Clozapine | 31.6 |
| Alpha-1 Adrenergic | Significantly Higher Affinity than Chlorpromazine or Clozapine | - | - |
| Serotonin 5-HT2A | Significantly Higher Affinity than Chlorpromazine or Clozapine | - | - |
| Alpha-2 Adrenergic | Higher Affinity than Chlorpromazine | - | - |
Table 1: Levomepromazine Receptor Binding Affinities. Data compiled from studies on human recombinant dopamine receptors.
Signaling Pathways
The multi-receptor antagonism of levomepromazine results in the modulation of several key signaling pathways implicated in psychosis and mood regulation.
Clinical Development and Efficacy Trials
While early clinical data from the 1950s and 1960s are sparse, modern systematic reviews provide robust quantitative data on levomepromazine's efficacy and safety, primarily in comparison to other antipsychotics for schizophrenia. A key Cochrane review analyzed four randomized controlled trials (RCTs) involving 192 participants, which serve as the primary source for the following data and protocols[3][5][6].
Experimental Protocol: Levomepromazine vs. Chlorpromazine in Treatment-Resistant Schizophrenia (TRS)
This double-blind, parallel-group study provides a clear example of the clinical trial methodology used to evaluate levomepromazine.
-
Objective: To compare the efficacy and safety of levomepromazine (LMP) with chlorpromazine (CPZ) in patients with treatment-resistant schizophrenia.
-
Participants: 38 patients (n=19 per arm) diagnosed with TRS based on the criteria established by Kane et al. (1988).
-
Study Design: A 30-week, multi-phase trial.
-
Phase I (Weeks 0-6): Baseline evaluation on existing medication.
-
Phase II (Weeks 7-9): Open-label transition to haloperidol (HAL) 30 mg/day.
-
Phase III (Weeks 10-15): Open-label HAL dose increased to 40-60 mg/day to confirm treatment resistance.
-
Phase IV (Weeks 16-20): Post-randomization, stepwise transition to either LMP or CPZ (target 500 mg/day).
-
Phase V (Weeks 21-28): Flexible dose optimization of LMP or CPZ (600-1000 mg/day).
-
Phase VI (Weeks 29-30): Maintenance on the optimized dose.
-
-
Outcome Measures:
-
Primary: Change in Brief Psychiatric Rating Scale (BPRS) total score.
-
Secondary: Clinical Global Impression (CGI) scale, Positive and Negative Syndrome Scale (PANSS).
-
-
Response Criterion: A reduction of ≥25% in the total BPRS score from baseline.
Summary of Clinical Efficacy
Data from the Cochrane review demonstrate levomepromazine's efficacy relative to other first- and second-generation antipsychotics.
| Comparison | Outcome Measure | Result (Weighted Mean Difference or Relative Risk) | Confidence Interval (95%) | Significance |
| vs. Chlorpromazine | CGI Severity | WMD: -0.80 | -1.51 to -0.09 | Favors Levomepromazine |
| BPRS Total Score | WMD: -9.00 | -17.46 to -0.54 | Favors Levomepromazine | |
| PANSS Total Score | WMD: -15.90 | -30.30 to -1.50 | Favors Levomepromazine | |
| vs. Risperidone | CGI Endpoint Score | RR: 2.33 | 1.11 to 4.89 | Favors Risperidone |
| ≥20% BPRS Reduction | RR: 3.33 | 1.07 to 10.42 | Favors Risperidone |
Table 2: Comparative Efficacy of Levomepromazine in Schizophrenia. WMD = Weighted Mean Difference; RR = Relative Risk.[3][5][6]
Adverse Effect Profile in Clinical Trials
The side effect profile of levomepromazine is a critical factor in its clinical application, often limiting its use as a first-line antipsychotic. Its prominent sedative and hypotensive effects are a direct consequence of its H1 and α1 receptor antagonism.
| Comparison | Adverse Event | Result (Relative Risk) | Confidence Interval (95%) | Significance |
| vs. Haloperidol | Tremor | RR: 0.12 | 0.02 to 0.87 | Favors Levomepromazine (Less Tremor) |
| Antiparkinsonian Med Use | RR: 0.39 | 0.17 to 0.90 | Favors Levomepromazine (Less Use) | |
| vs. Chlorpromazine | Akathisia | Not specified, but noted as less | - | Favors Levomepromazine (Less Akathisia) |
| vs. Risperidone | Hypotension | RR: 2.50 | 1.21 to 5.18 | Favors Risperidone (Less Hypotension) |
Table 3: Comparative Adverse Effects of Levomepromazine in Schizophrenia.[3][5][6]
Commonly reported adverse effects include akathisia, sedation, dry mouth, and orthostatic hypotension[1]. Serious but rare risks include neuroleptic malignant syndrome (NMS) and tardive dyskinesia[1].
Conclusion
The historical development of levomepromazine illustrates a classic trajectory in psychopharmacology. Born from the phenothiazine family, its potent, multi-receptor antagonism established it as an effective antipsychotic, comparable and in some measures superior to chlorpromazine. However, this same broad activity led to a challenging side-effect profile, particularly sedation and hypotension, which ultimately limited its widespread use for schizophrenia. Clinical trial data confirm its efficacy but also highlight the advantages of newer, more targeted agents. Today, the very properties that made it a difficult primary antipsychotic have been repurposed, making levomepromazine a valuable tool in palliative medicine for its sedative, antiemetic, and analgesic-sparing effects. Its history underscores the complex relationship between a drug's molecular interactions and its ultimate clinical utility.
References
- 1. Levomepromazine - Wikipedia [en.wikipedia.org]
- 2. [Experiences with levopromazine (nozinan) in the therapy of psychiatric diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Levomepromazine for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levomepromazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Method Development of Levomepromazine Maleate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Levomepromazine Maleate.
Introduction
Levomepromazine is a phenothiazine antipsychotic used in the treatment of various psychiatric disorders. Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust HPLC method for the determination of levomepromazine.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is commonly employed for the analysis of levomepromazine. The following table summarizes a typical set of chromatographic conditions synthesized from various validated methods.
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a pH 2.0, 34 mM phosphate buffer containing 0.3% triethylamine (29:71, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 254 nm[3] |
| Internal Standard (Optional) | Loxapine[1][2] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the analysis of this compound using HPLC.
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Sample containing this compound (e.g., tablets, injection)
3.2. Preparation of Solutions
-
Buffer Preparation (pH 2.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 34 mM solution. Adjust the pH to 2.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a ratio of 29:71 (v/v). Add triethylamine to a final concentration of 0.3%. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-300 ng/mL)[3].
-
Sample Preparation:
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injections: Dilute an accurate volume of the injection solution with the mobile phase to obtain a final concentration within the calibration range.
-
3.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Parameters
The following table summarizes key validation parameters for a typical levomepromazine HPLC method, as reported in the literature.
| Validation Parameter | Typical Results |
| Linearity Range | 10 - 300 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 86.9 - 103.9%[3] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Varies by method and matrix |
| Limit of Quantification (LOQ) | Varies by method and matrix |
Diagrams
Caption: Workflow for HPLC method development and validation of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Levomepromazine Maleate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic with sedative, antiemetic, and analgesic properties.[1][2] Quantitative analysis of levomepromazine maleate in plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative determination of levomepromazine in human plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Profile of Levomepromazine
A summary of the pharmacokinetic parameters of levomepromazine is presented below to provide context for the analytical methods.
| Parameter | Value | Reference |
| Bioavailability | ~50-60% | [2] |
| Elimination Half-Life | ~15-78 hours | [1] |
| Time to Peak Plasma Concentration (Oral) | ~1-3 hours | [3] |
| Time to Peak Plasma Concentration (IM) | ~0.5-1.5 hours | [3] |
| Metabolism | Hepatic (primarily by CYP3A4) | [4] |
| Excretion | Primarily in urine and feces as metabolites | [2][3] |
Analytical Methodologies
Several analytical methods have been developed and validated for the quantification of levomepromazine in plasma. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for therapeutic drug monitoring.
Experimental Protocol:
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma
-
Levomepromazine standard
-
Loxapine (Internal Standard)
-
C8 SPE cartridges
-
Methanol
-
Acetonitrile
-
34 mM Phosphate buffer (pH 2.0) with 0.3% triethylamine
-
-
Procedure:
-
Condition the C8 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
To 1 mL of plasma, add the internal standard (Loxapine).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute levomepromazine and the internal standard with 1 mL of the mobile phase.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C8 reversed-phase column
-
Mobile Phase: Acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Method Validation Summary (HPLC-UV with SPE):
| Parameter | Result |
| Linearity Range | 10-300 ng/mL |
| Recovery | >91%[5] |
| Precision (RSD%) | <4.9%[5] |
| Accuracy | >92%[5] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for pharmacokinetic studies and analyses requiring low detection limits.
Experimental Protocol:
1. Sample Preparation: Protein Precipitation (PPT)
-
Materials:
-
Human plasma
-
Levomepromazine standard
-
Internal Standard (e.g., a deuterated levomepromazine or a structurally similar compound)
-
Acetonitrile
-
Methanol
-
0.1 M Zinc Sulfate
-
-
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 100 µL of a precipitating solution (e.g., 70:30 v/v mixture of methanol and 0.1 M aqueous zinc sulfate).[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 18,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[6]
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 100 µL of purified water.[6]
-
Mix and inject into the LC-MS/MS system.
-
2. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm)
-
Mobile Phase A: 2 mM Ammonium Formate (pH 2.7) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 800 µL/min[7]
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 20 µL[7]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levomepromazine: Precursor ion (Q1) m/z 329.1 -> Product ion (Q3) m/z 100.1
-
Note: The optimal collision energy and other compound-specific parameters should be determined empirically.
-
Method Validation Summary (LC-MS/MS with PPT):
| Parameter | Result | Reference |
| Linearity Range | 14.4–2400 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 2.26 ng/mL | [8] |
| Recovery | 82.75% to 100.96% | [7] |
| Precision (Intraday and Interday) | <12% | [7] |
| Accuracy | <12% | [7] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the quantitative analysis of levomepromazine in plasma.
Caption: Simplified signaling pathway of levomepromazine's antagonism at the dopamine D2 receptor.
Discussion
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method for routine TDM where high sensitivity is not paramount. LC-MS/MS, on the other hand, provides superior sensitivity and selectivity, making it the gold standard for pharmacokinetic research and applications requiring the measurement of low drug concentrations.
Proper sample preparation is critical for accurate and reproducible results. Protein precipitation is a simple and rapid technique, but it may be less effective at removing matrix interferences compared to SPE or liquid-liquid extraction (LLE). SPE, while more time-consuming, generally yields cleaner extracts, which can improve column longevity and reduce ion suppression in LC-MS/MS analysis.
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. The provided tables summarize typical validation results for the described methods. Researchers should perform a full validation according to regulatory guidelines (e.g., FDA, EMA) before applying the method to study samples.
Conclusion
This document provides a comprehensive overview of the quantitative analysis of this compound in plasma. The detailed protocols for HPLC-UV and LC-MS/MS methods, along with the summarized validation data, offer a valuable resource for researchers, scientists, and drug development professionals. The selection of the most appropriate methodology should be based on the specific analytical needs and available resources.
References
- 1. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experiments with Levomepromazine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levomepromazine, a phenothiazine derivative, is a low-potency antipsychotic with a complex pharmacological profile. It exerts its therapeutic effects and side effects through antagonism of a wide range of neurotransmitter receptors.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of levomepromazine maleate, including receptor binding, cell viability, and potential effects on apoptosis, cytokine production, and intracellular calcium signaling.
Data Presentation
Table 1: Receptor Binding Affinity of Levomepromazine
This table summarizes the equilibrium dissociation constants (Ki) of levomepromazine for various human recombinant dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Levomepromazine Ki (nM) | Reference |
| D1 | [3H]SCH23390 | 54.5 | [2] |
| D2L | [3H]spiperone | 8.6 | [2] |
| D2S | [3H]spiperone | 4.3 | [2] |
| D3 | [3H]spiperone | 8.3 | [2] |
| D4.2 | [3H]spiperone | 8.0 | [2] |
| D5 | [3H]SCH23390 | 61.0 | [2] |
Table 2: Effect of Levomepromazine on Cell Viability of HT-22 Cells
This table shows the effect of different concentrations of levomepromazine on the viability of exposure-naïve HT-22 mouse hippocampal cells.
| Levomepromazine Concentration (µM) | Cell Viability (%) (Median) | Interquartile Range (IQR) |
| 0 (Control) | 100 | - |
| 0.05 | Not Reported | Not Reported |
| 0.5 | Not Reported | Not Reported |
| 10 | ~95 | ~90-100 |
| 20 | ~85 | ~80-90 |
| 50 | ~60 | ~55-65 |
Data adapted from a study by Hohl et al. (2020) where cell viability was assessed using the CCK-8 assay. A significant reduction in cell viability was observed at higher concentrations.
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol is adapted from a competitive binding study on human recombinant dopamine receptor subtypes.[2]
Objective: To determine the binding affinity of this compound to dopamine D1-like and D2-like receptors.
Materials:
-
This compound
-
Human recombinant dopamine receptor subtypes (D1, D2L, D2S, D3, D4.2, D5) expressed in Sf9 cell membranes
-
Radioligands: [3H]SCH23390 (for D1 and D5), [3H]spiperone (for D2L, D2S, D3, and D4.2)
-
Assay Buffer: 50 mM Tris-EDTA, pH 7.4, containing 154 mM NaCl
-
Non-specific binding control: Haloperidol (10 µM) or other suitable antagonist
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in assay buffer.
-
In a 96-well plate, combine in triplicate:
-
Membrane preparations containing the specific dopamine receptor subtype.
-
Radioligand:
-
1.6 nM [3H]SCH23390 for D1 and D5 receptors.
-
0.22 nM [3H]spiperone for D2L, D2S, D3, and D4.2 receptors.
-
-
Either this compound at varying concentrations or assay buffer (for total binding).
-
For non-specific binding wells, add the non-specific binding control (e.g., 10 µM haloperidol).
-
-
The final assay volume should be 1.0 ml.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay
This protocol is based on a study investigating the effect of levomepromazine on HT-22 mouse hippocampal cells.
Objective: To assess the cytotoxic effects of this compound on a neuronal cell line.
Materials:
-
This compound
-
HT-22 mouse hippocampal cells
-
DMEM with high glucose
-
Fetal bovine serum (FBS), heat-inactivated
-
HEPES buffer
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar MTT-based assay kit
-
Microplate reader
Procedure:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to attach for 24 hours.
-
Prepare fresh dilutions of this compound in culture medium at various concentrations (e.g., 0.05 µM, 0.5 µM, 10 µM, 20 µM, 50 µM).
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the cells for the desired exposure time (e.g., 24 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (General Protocol)
Materials:
-
This compound
-
Selected cell line (e.g., SH-SY5Y, PC12)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cytokine Production Assay (General Protocol)
Objective: To evaluate the effect of this compound on the production of pro- and anti-inflammatory cytokines from immune cells. Specific quantitative data on levomepromazine's impact on a broad panel of cytokines is limited in the provided search results. This general protocol for a whole blood assay can be adapted.
Materials:
-
This compound
-
Freshly drawn human whole blood
-
Stimulants (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, Phytohemagglutinin (PHA) for T-cells)
-
RPMI 1640 medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Dilute fresh human whole blood 1:10 with RPMI 1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Add the stimulant (e.g., LPS at 1 µg/mL or PHA at 5 µg/mL). Include unstimulated and vehicle controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Intracellular Calcium Imaging (General Protocol)
Objective: To determine if this compound modulates intracellular calcium levels. No specific studies detailing levomepromazine's direct effect on intracellular calcium were found, but this general protocol can be used for initial screening.
Materials:
-
This compound
-
Adherent cell line (e.g., SH-SY5Y, HeLa) grown on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with an imaging system
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired concentration and record any changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
A positive control, such as a calcium ionophore (e.g., ionomycin), can be used at the end of the experiment to confirm cell responsiveness.
Mandatory Visualizations
Caption: Primary signaling pathways targeted by this compound.
Caption: Workflow for assessing levomepromazine's effect on cell viability.
Caption: Workflow for a radioligand receptor binding assay.
References
Application Notes and Protocols for Studying Levomepromazine Maleate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a phenothiazine derivative with a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors.[1][2] This broad activity spectrum contributes to its therapeutic efficacy as an antipsychotic, analgesic, antiemetic, and sedative agent.[1][2][3] Its primary mechanism of action involves the blockade of dopamine D2, serotonin 5-HT2A, histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.[2][4] Due to this multifaceted nature, a variety of animal models are required to comprehensively evaluate its efficacy across its different therapeutic indications. These application notes provide detailed protocols for preclinical studies in rodent models to assess the antipsychotic, analgesic, sedative, and antiemetic properties of levomepromazine maleate.
Mechanism of Action: A Multi-Receptor Antagonist
Levomepromazine's diverse therapeutic effects stem from its interaction with several key receptor systems in the central nervous system. Understanding this multi-target profile is crucial for selecting appropriate animal models and interpreting experimental outcomes.
Caption: Levomepromazine's multi-receptor antagonism and associated therapeutic effects.
I. Animal Models for Antipsychotic Efficacy
The antipsychotic effects of levomepromazine are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][4] Animal models that mimic certain aspects of psychosis, such as hyperactivity induced by dopamine agonists, are commonly used to screen for antipsychotic potential.
A. Amphetamine-Induced Hyperlocomotion Model
This model is widely used to predict the efficacy of antipsychotic drugs.[5][6] Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion, which is considered a surrogate for the positive symptoms of schizophrenia. D2 receptor antagonists, like levomepromazine, are expected to attenuate this effect.
Experimental Workflow:
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Open field arena equipped with automated photobeam tracking systems.
-
Habituation: Acclimatize animals to the open field for 30-60 minutes for at least 2 consecutive days prior to testing.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle (e.g., saline) 30-60 minutes before amphetamine administration.
-
Administer d-amphetamine sulfate (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
-
Behavioral Assessment: Immediately after amphetamine injection, place the animals in the open field arena and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze data such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the levomepromazine-treated groups to the vehicle-treated control group.
Quantitative Data Summary:
| Animal Model | Species | Levomepromazine Dose (mg/kg, i.p.) | Outcome Measure | Expected Result |
| Amphetamine-Induced Hyperlocomotion | Mouse | 1 - 10 | Total Distance Traveled | Dose-dependent decrease in locomotor activity |
| Rat | 1 - 10 | Horizontal Beam Breaks | Dose-dependent decrease in locomotor activity |
II. Animal Models for Analgesic Efficacy
Levomepromazine exhibits analgesic properties, which are thought to be mediated through its interaction with multiple receptor systems, including serotonergic pathways.[7] The writhing test is a common model for screening visceral analgesia.
A. Acetic Acid-Induced Writhing Test
This model assesses a drug's ability to reduce visceral pain, induced by an intraperitoneal injection of acetic acid. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted as a measure of pain.
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Detailed Protocol:
-
Animals: Male Swiss-Webster mice.
-
Housing: Group-housed under standard conditions.
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle, or a positive control (e.g., morphine, 10 mg/kg, i.p.) 30 minutes prior to acetic acid injection.
-
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg, i.p.).
-
Behavioral Assessment: Five minutes after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Data Analysis: Compare the mean number of writhes in the levomepromazine-treated groups to the vehicle-treated group. Calculate the percentage of inhibition.
Quantitative Data Summary:
| Animal Model | Species | Levomepromazine Dose (mg/kg, i.p.) | Outcome Measure | Expected Result |
| Acetic Acid Writhing Test | Mouse | 10 | Number of Writhes | Significant reduction in writhing behavior.[8][9] |
III. Animal Models for Sedative Effects
The sedative properties of levomepromazine are a result of its antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.[2][4] These effects can be assessed in animal models by measuring changes in spontaneous locomotor activity.
A. Open Field Test for Locomotor Activity
This test measures the general activity level of an animal in a novel environment. A reduction in exploratory behavior and overall movement can indicate a sedative effect.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Open field arena with automated tracking or manual observation.
-
Habituation: Habituate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Behavioral Assessment: 30 minutes after injection, place the animal in the center of the open field and record its activity for 10-30 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the activity parameters of the levomepromazine-treated groups with the vehicle-treated group.
Quantitative Data Summary:
| Animal Model | Species | Levomepromazine Dose (mg/kg, i.p.) | Outcome Measure | Expected Result |
| Spontaneous Locomotor Activity | Rat | 10 | Exploratory Behavior & Spontaneous Locomotion | Significant decrease in both exploratory and locomotor activity.[8][9] |
| (Open Field Test) | Mouse | 1 - 10 | Total Distance Traveled | Dose-dependent decrease in movement. |
IV. Animal Models for Antiemetic Efficacy
Levomepromazine's antiemetic effects are mediated by its antagonism of dopamine D2 and histamine H1 receptors.[10] While rodent models of emesis are challenging as rats and mice do not vomit, other species or surrogate behaviors can be used. The ferret is a well-established model for studying emesis.
A. Cisplatin-Induced Emesis in Ferrets
Cisplatin, a chemotherapeutic agent, is a potent emetogen that induces both acute and delayed vomiting, making it a clinically relevant model.
Detailed Protocol:
-
Animals: Male descented ferrets.
-
Housing: Individually housed with a 12-hour light/dark cycle.
-
Drug Administration:
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg, subcutaneously - s.c.) or vehicle 30 minutes before cisplatin administration.
-
-
Induction of Emesis: Administer cisplatin (5-10 mg/kg, i.p.).
-
Behavioral Assessment: Observe the animals continuously for 4-6 hours and record the latency to the first emetic episode, the number of retches, and the number of vomits.
-
Data Analysis: Compare the emetic parameters in the levomepromazine-treated groups to the vehicle-treated group.
Quantitative Data Summary:
| Animal Model | Species | Levomepromazine Dose (mg/kg, s.c.) | Outcome Measure | Expected Result |
| Cisplatin-Induced Emesis | Ferret | 0.5 - 2 | Number of Vomits/Retches | Dose-dependent reduction in emetic episodes |
Conclusion
The diverse pharmacological profile of this compound necessitates a multi-faceted approach to preclinical efficacy testing. The animal models and protocols outlined in these application notes provide a robust framework for evaluating its antipsychotic, analgesic, sedative, and antiemetic properties. Careful consideration of species, dose, and route of administration is critical for obtaining reliable and translatable data. Further studies may also explore models of anxiety and other potential therapeutic applications of this versatile compound.
References
- 1. Levomepromazine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 5. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. COMPARATIVE ANALGESIC ACTIVITY OF LEVOMEPROMAZINE AND MORPHINE IN PATIENTS WITH CHRONIC PAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Comparative study of the sedative and antinociceptive effects of levomepromazine , azaperone and midazolam in laboratory animals | Semantic Scholar [semanticscholar.org]
- 9. Comparative study of the sedative and antinociceptive effects of levomepromazine, azaperone and midazolam in laboratory animals | Semantic Scholar [semanticscholar.org]
- 10. Levomepromazine for nausea and vomiting in palliative care - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Levomepromazine Maleate Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levomepromazine, a phenothiazine derivative, is a versatile drug with antipsychotic, sedative, and analgesic properties. In the context of cell culture and drug development, it is investigated for its potential cytotoxic and signaling-modulating effects in various cell types, including cancer cell lines. These application notes provide detailed protocols for the preparation, storage, and application of levomepromazine maleate solutions for in vitro studies, ensuring reproducibility and accuracy in experimental outcomes.
Physicochemical Properties and Solubility
This compound is a salt form of levomepromazine. Understanding its physical and chemical properties is crucial for proper handling and solution preparation.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂OS · C₄H₄O₄ |
| Molecular Weight | 444.54 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | - DMSO: Soluble |
| - Water: Very slightly soluble | |
| - Ethanol: Slightly soluble | |
| - Methanol: Sparingly soluble |
Preparation of this compound Stock Solutions
For cell culture applications, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.445 mg of the compound.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.445 mg).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution, but avoid excessive heat.
-
Sterilization: While DMSO at high concentrations is sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: Always use freshly opened or anhydrous DMSO, as absorbed water can affect the solubility and stability of the compound.
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time | Observed Effect | IC50 (µM) |
| HT-22 (mouse hippocampal) | Cell Viability Assay | Not specified | Reduced cell viability at high doses | Not specified |
| Various Cancer Cell Lines | General Cytotoxicity | 24 - 72 hours | Reported cytotoxic and cytostatic effects | Varies significantly by cell line and experimental conditions. Researchers are advised to perform dose-response experiments to determine the IC50 for their specific cell line of interest. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to account for the 1:10 dilution when adding 10 µL of the working solution to the 100 µL of medium in the wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Levomepromazine is a multi-receptor antagonist, with a prominent effect on dopamine D2 receptors. Blockade of D2 receptors can modulate downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.
Proposed Signaling Pathway of this compound
Application Notes and Protocols for Preclinical Formulation of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine derivative, is a low-potency antipsychotic with multifaceted pharmacological activities, including sedative, antiemetic, and analgesic properties.[1][2] Its therapeutic effects are primarily attributed to its antagonism of a wide range of neurotransmitter receptors, including dopamine (predominantly D2), serotonin (5-HT2A), histamine (H1), alpha-adrenergic, and muscarinic receptors.[3] These application notes provide detailed information and protocols for the formulation of levomepromazine maleate for preclinical research in rodent models, a crucial step in evaluating its therapeutic potential and pharmacokinetic profile.
Physicochemical Properties and Solubility
This compound is a white or slightly yellowish crystalline powder. It is sensitive to light and should be stored accordingly.[4][5] The solubility of this compound is a critical factor in formulation development for preclinical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₅S | [6] |
| Molecular Weight | 444.54 g/mol | [6] |
| Melting Point | 184 - 190°C (with decomposition) | [4] |
| pKa | 9.19 | [5] |
Table 2: Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Solubility | Reference |
| Water | Very slightly soluble (0.1-1 g/L at 20°C) | [4][7] |
| 0.9% Saline | Dilutable from injectable solutions | [5][8][9] |
| Dimethyl sulfoxide (DMSO) | Soluble (50 mg/mL) | [10] |
| Methanol | Sparingly soluble | [4] |
| Chloroform | Soluble | [4] |
| Ethanol (95%) | Slightly soluble | [4] |
| Acetone | Slightly soluble | [4] |
| Diethyl ether | Practically insoluble | [4] |
Preclinical Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of levomepromazine in preclinical models is essential for designing efficacy and toxicity studies. The following table summarizes key pharmacokinetic parameters in rats after a single dose.
Table 3: Pharmacokinetic Parameters of Levomepromazine in Rats (Single Dose)
| Route of Administration | Dose | Cmax | Tmax | AUC (0-t) | Apparent Volume of Distribution (Vd) | Total Body Clearance (Cl) | Bioavailability | Reference |
| Oral | Not Specified | - | - | - | 16.6 L/kg | 12.3 mL/min | - | [11] |
| Intra-arterial | Not Specified | - | - | - | 16.6 L/kg | 12.3 mL/min | - | [11] |
Note: There is significant interindividual variation in blood levels and systemic availability after oral administration.[11]
Experimental Protocols for Formulation Preparation
The choice of formulation and route of administration depends on the specific aims of the preclinical study. All preparations for parenteral administration should be sterile.
Oral Gavage Formulation
Oral gavage is a common method for administering precise doses of a compound directly into the stomach of a rodent.
Protocol:
-
Vehicle Selection: Based on the required dose and the solubility of this compound, a suitable vehicle should be chosen. For low concentrations, an aqueous vehicle like water or 0.5% methylcellulose can be considered. For higher concentrations or poorly soluble batches, a co-solvent system may be necessary. A common vehicle for oral gavage is 10% DMSO, 40% PEG 400, and 50% water.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If using a co-solvent system, first dissolve the this compound in DMSO.
-
Gradually add the PEG 400 while stirring or vortexing until a clear solution is obtained.
-
Finally, add the water dropwise while continuously stirring to form a stable solution or suspension.
-
For aqueous suspensions, this compound can be suspended in 0.5% methylcellulose in water. The mixture should be homogenized to ensure uniform particle size.
-
-
Concentration: The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal size (typically 5-10 mL/kg for mice and rats).
-
Storage: Store the formulation in a tightly sealed, light-resistant container at 2-8°C. The stability of the formulation under these conditions should be determined.
Intraperitoneal (IP) Injection Formulation
IP injection allows for rapid absorption of the compound into the systemic circulation.
Protocol:
-
Vehicle Selection: A sterile, isotonic vehicle is preferred for IP injections to minimize irritation. Sterile 0.9% saline is a common choice if the desired concentration of this compound can be achieved. For less soluble formulations, a co-solvent system such as 10% DMSO in saline can be used.
-
Preparation:
-
Dissolve the accurately weighed this compound in the chosen vehicle. If using a co-solvent, dissolve the compound in DMSO first, then dilute with sterile saline to the final concentration.
-
Ensure the final solution is clear and free of particulates. If necessary, the solution can be filtered through a 0.22 µm sterile filter.
-
-
Concentration: The concentration should be adjusted to deliver the required dose in a volume of up to 10 mL/kg for rodents.[12]
-
Storage: Store the sterile formulation in a sealed, light-resistant vial at 2-8°C.
Subcutaneous (SC) Injection Formulation
Subcutaneous administration provides a slower absorption rate compared to IP or IV routes.
Protocol:
-
Vehicle Selection: Similar to IP injections, sterile and isotonic vehicles are preferred. Sterile 0.9% saline is commonly used.[9]
-
Preparation:
-
Dissolve the this compound in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear and sterile. Filtration through a 0.22 µm filter is recommended.
-
-
Concentration: The concentration should be prepared to administer the desired dose in a volume typically not exceeding 5-10 mL/kg for rodents.
-
Storage: Store in a sterile, sealed, light-resistant container at 2-8°C.
Intravenous (IV) Injection Formulation
Intravenous administration results in immediate and 100% bioavailability.
Protocol:
-
Vehicle Selection: A sterile, isotonic, and pyrogen-free vehicle is mandatory for IV injections. Sterile 0.9% saline is a common diluent.[5][8] Commercial injectable solutions of levomepromazine hydrochloride are often diluted with an equal volume of normal saline before IV administration.[5]
-
Preparation:
-
If starting from a powder, dissolve this compound in the chosen sterile vehicle. The solution must be completely clear and free of any particulates.
-
Sterile filtration through a 0.22 µm filter is essential.
-
-
Concentration: The concentration should be carefully calculated to allow for a slow bolus injection or infusion in a small volume (typically up to 5 mL/kg for a bolus in rodents).
-
Storage: Use the prepared IV solution immediately. If short-term storage is necessary, it should be in a sterile, sealed container under refrigerated and light-protected conditions, with stability verified.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Levomepromazine
Levomepromazine's antipsychotic and sedative effects are mediated through its antagonist activity at various G-protein coupled receptors. The diagrams below illustrate the simplified signaling pathways for its action on Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: Levomepromazine's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow for Preclinical Formulation Development
The following diagram outlines a typical workflow for developing and evaluating a this compound formulation for preclinical research.
Caption: Workflow for preclinical formulation development.
Conclusion
The successful formulation of this compound for preclinical research is paramount for obtaining reliable and reproducible data. Careful consideration of its physicochemical properties, particularly its solubility, is necessary for selecting an appropriate vehicle and preparation method for the intended route of administration. The protocols and information provided herein serve as a comprehensive guide for researchers to develop suitable formulations for their preclinical studies.
References
- 1. rwandafda.gov.rw [rwandafda.gov.rw]
- 2. Levomepromazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Levomepromazine-maleate | C46H56N4O10S2 | CID 139088030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 7104-38-3 | >98% [smolecule.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. emed.ie [emed.ie]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Pharmacokinetics and first-pass metabolism of levomepromazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Spectrophotometric Determination of Levomepromazine Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of levomepromazine maleate using various spectrophotometric methods. The methodologies outlined are suitable for quality control and analytical research in the pharmaceutical industry.
Overview of Spectrophotometric Methods
Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of this compound in both bulk and pharmaceutical dosage forms. Several methods have been developed, each with its own advantages in terms of sensitivity, selectivity, and ease of implementation. The primary methods covered in this document include:
-
Direct UV-Visible Spectrophotometry: This method relies on the inherent absorption of ultraviolet or visible light by the levomepromazine molecule. The European Pharmacopoeia suggests direct spectrophotometry for this compound tablets and injection solutions, with measurements typically taken at 254 nm or 302 nm.[1]
-
Oxidative Derivatization Spectrophotometry: In this indirect method, levomepromazine is oxidized to its sulfoxide derivative, which exhibits a bathochromic shift (shift to a longer wavelength) and a higher molar absorptivity, thereby increasing the selectivity and sensitivity of the analysis.[1][2]
-
Ion-Pair Extraction Spectrophotometry: This technique involves the formation of a colored ion-pair complex between levomepromazine and a suitable dye, such as bromophenol blue. The complex is then extracted into an organic solvent and quantified spectrophotometrically.[3]
-
Charge-Transfer Complexation Spectrophotometry: This method is based on the reaction of levomepromazine as an n-electron donor with a π-acceptor to form a colored charge-transfer complex that can be measured in the visible region.
Quantitative Data Summary
The following tables summarize the key validation parameters for different spectrophotometric methods for the determination of levomepromazine.
Table 1: Method Validation Parameters
| Parameter | Oxidative Derivatization Method[1][2] | Ion-Pair Extraction Method[3] |
| Wavelength (λmax) | 333 nm | 409 nm |
| Linearity Range | 3 - 150 µg/mL | 5.0 - 25.0 µg/mL |
| Correlation Coefficient (r) | 0.999 | Not Reported |
| Limit of Detection (LOD) | 0.94 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 2.85 µg/mL | Not Reported |
| Relative Standard Deviation (RSD) | ≤ 1.24% | Not Reported |
Experimental Protocols
Method 1: Oxidative Derivatization Spectrophotometry
This protocol is based on the oxidation of levomepromazine to levomepromazine sulfoxide using diperoxyazelaic acid.[1][2]
3.1.1. Reagents and Materials
-
This compound Reference Standard
-
Diperoxyazelaic Acid Solution (0.0085 M)
-
Sulfuric Acid (0.1 M and 0.02 M)
-
Double Distilled Water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.1.2. Preparation of Solutions
-
Standard Stock Solution of Levomepromazine (0.25 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.02 M sulfuric acid to obtain a concentration of 0.25 mg/mL (calculated as levomepromazine base).
-
Diperoxyazelaic Acid Solution (0.0085 M): Dissolve approximately 0.2 g of diperoxyazelaic acid powder in 100 mL of 50% ethanol.[1]
-
Sulfuric Acid (0.1 M and 0.02 M): Prepare by appropriate dilution of a stock standard solution.
3.1.3. Experimental Workflow
References
Application Notes and Protocols for the Use of Levomepromazine Maleate in Schizophrenia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine class.[1] Its therapeutic action in schizophrenia is attributed to its antagonist activity at various neurotransmitter receptors, including dopamine (primarily D2), serotonin (5-HT2A and 5-HT2C), histamine (H1), alpha-adrenergic (α1 and α2), and muscarinic (M1) receptors.[2] This broad receptor profile contributes to its antipsychotic effects as well as its prominent sedative, antiemetic, and analgesic properties.[2][3] In clinical settings, levomepromazine has been compared to other antipsychotics like chlorpromazine and haloperidol, showing comparable efficacy in some measures of psychosis and a potentially different side effect profile, with less tremor reported than with haloperidol.[4][5]
These application notes provide a framework for preclinical researchers to investigate the antipsychotic potential of levomepromazine maleate in established animal models of schizophrenia. The protocols detailed below are based on standard behavioral pharmacology paradigms used to assess the efficacy of antipsychotic drugs.
Signaling Pathways of Levomepromazine
The antipsychotic effect of levomepromazine is primarily mediated by its blockade of dopamine D2 receptors in the mesolimbic pathway. Additionally, its interaction with other receptors contributes to its overall pharmacological profile.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion and Stereotypy
This model is widely used to screen for antipsychotic activity, as psychostimulants like amphetamine induce a hyperdopaminergic state that mimics the positive symptoms of schizophrenia.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: Open field arena (e.g., 40x40x30 cm for rats) equipped with automated photobeam detection systems to measure locomotor activity (distance traveled, rearing) and stereotypy.
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the test day, place each animal in the open field arena for 30-60 minutes for habituation.
-
Drug Administration:
-
Administer this compound (dissolved in saline) or vehicle (saline) via intraperitoneal (i.p.) injection. A suggested dose range for exploration in rats is 1-10 mg/kg.
-
30 minutes after levomepromazine/vehicle administration, administer d-amphetamine sulfate (dissolved in saline) at a dose of 1-2 mg/kg (i.p.).
-
-
Behavioral Assessment: Immediately after amphetamine injection, place the animal back into the open field arena and record locomotor activity and stereotyped behaviors for 60-90 minutes. Stereotypy can be scored using a rating scale (e.g., 0 = asleep or stationary, 6 = continuous licking or biting of cage).
-
Data Analysis: Analyze the total distance traveled, number of rearings, and stereotypy scores. Compare the effects of different doses of levomepromazine to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Representative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance in cm) | Stereotypy Score (Mean) |
| Vehicle + Saline | - | 1500 ± 250 | 0.5 ± 0.2 |
| Vehicle + Amphetamine | 1.5 | 8500 ± 700 | 4.5 ± 0.5 |
| Levomepromazine + Amphetamine | 1 | 6200 ± 650 | 3.2 ± 0.4 |
| Levomepromazine + Amphetamine | 3 | 4100 ± 500 | 2.1 ± 0.3 |
| Levomepromazine + Amphetamine | 10 | 2200 ± 300 | 1.0 ± 0.2 |
Catalepsy Test
This test is used to assess the potential for extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. Catalepsy is characterized by a failure to correct an externally imposed posture.
Protocol:
-
Animals: Male Wistar rats (200-250 g).
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised 9 cm from the surface.
-
Drug Administration: Administer this compound or vehicle i.p. at various doses.
-
Assessment: At 30, 60, 90, and 120 minutes post-injection, place the rat's forepaws on the bar. Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time of 180 seconds is typically used.
-
Data Analysis: Compare the mean descent latency across different treatment groups and time points.
Representative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Descent Latency (seconds) at 60 min |
| Vehicle | - | 5 ± 2 |
| Haloperidol (Positive Control) | 1 | 150 ± 20 |
| Levomepromazine | 1 | 15 ± 5 |
| Levomepromazine | 3 | 45 ± 10 |
| Levomepromazine | 10 | 95 ± 15 |
Conditioned Avoidance Response (CAR)
The CAR test has high predictive validity for antipsychotic efficacy. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the footshock.
-
Training:
-
Place the rat in the shuttle box.
-
Present the CS for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, a mild footshock (US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
Train the rats for a set number of trials per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once the avoidance response is stable, administer this compound or vehicle i.p. before the test session.
-
Record the number of avoidance, escape, and non-escape responses.
-
-
Data Analysis: Analyze the percentage of avoidance responses. A significant decrease in avoidance responses without a significant increase in non-escape responses is indicative of antipsychotic-like activity.
Representative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | % Avoidance Response | % Escape Response |
| Vehicle | - | 85 ± 5 | 15 ± 5 |
| Haloperidol (Positive Control) | 0.1 | 20 ± 8 | 80 ± 8 |
| Levomepromazine | 1 | 70 ± 10 | 30 ± 10 |
| Levomepromazine | 3 | 45 ± 12 | 55 ± 12 |
| Levomepromazine | 10 | 25 ± 9 | 75 ± 9 |
Conclusion
The protocols described provide a starting point for the preclinical evaluation of this compound in animal models relevant to schizophrenia. Researchers should carefully consider dose selection, route of administration, and timing of behavioral testing based on the pharmacokinetic properties of the compound. While existing literature on the preclinical behavioral effects of levomepromazine is limited, its known mechanism of action suggests it would be effective in dopamine-dependent models of psychosis. Further research is warranted to fully characterize its preclinical profile and to explore its potential therapeutic utility in schizophrenia.
References
- 1. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stork: Potentiation and inhibition of the amphetamine stereotypy in rats by neuroleptics and other agents [storkapp.me]
- 3. researchgate.net [researchgate.net]
- 4. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levomepromazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levomepromazine Maleate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic with a broad pharmacological profile, exhibiting antipsychotic, sedative, analgesic, and antiemetic properties.[1][2] Its therapeutic effects are primarily attributed to its antagonism of a wide range of neurotransmitter receptors, including dopamine (D2-like), serotonin (5-HT2A), histamine (H1), adrenergic (α1), and muscarinic (M1) receptors.[1] This complex pharmacology makes levomepromazine a subject of interest in preclinical rodent models to investigate its therapeutic potential and underlying mechanisms of action.
These application notes provide detailed protocols and summarized data for the administration of levomepromazine maleate in rodent studies, focusing on common routes of administration and behavioral assessments.
Data Presentation
Table 1: Pharmacokinetic Parameters of Levomepromazine in Rats
| Parameter | Oral Administration | Intraarterial Administration |
| N-monodesmethyl levomepromazine levels (relative to levomepromazine) | 179% | 15% |
| Levomepromazine sulfoxide levels (relative to levomepromazine) | 65% | 25% |
| Mean Apparent Volume of Distribution (l/kg) | 16.6 | - |
| Total Body Clearance (ml/min) | 12.3 | - |
| Distribution Phase Duration (hrs) | ~8 | - |
| Data from a study in rats, highlighting the significant first-pass metabolism after oral doses.[1] |
Table 2: Effects of Levomepromazine on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Exploratory Behavior | Effect on Spontaneous Locomotor Activity |
| 10 | Significantly Diminished | Significantly Diminished |
| Data from a comparative study in rats.[1] |
Table 3: Effects of Intraperitoneal Levomepromazine in Neonatal Mice (Postnatal Day 5)
| Dose (µg/g) | Effect on Body Weight Gain |
| 0.05 | No significant effect |
| 0.1 | No significant effect |
| 0.5 | Reduced body weight gain |
| 1.0 | Reduced body weight gain |
| This study in developing mice suggests that higher doses of levomepromazine may impact development.[2] |
Experimental Protocols
Drug Preparation and Administration
a. Preparation of this compound Solution: this compound can be dissolved in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the volume to be administered. It is recommended to warm the solution to room or body temperature before administration to minimize discomfort to the animal.
b. Routes of Administration:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.
-
Restraint: Securely restrain the mouse or rat to expose the abdomen. For rats, a two-person technique is often preferred.
-
Injection Site: Lower right quadrant of the abdomen to avoid the cecum.
-
Procedure: Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a 30-40 degree angle. Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
Volume: The volume should be the lowest possible, typically not exceeding 10 ml/kg.
-
-
Oral Gavage (P.O.): For direct administration into the stomach.
-
Gavage Needle: Use a flexible or stainless steel gavage needle with a ball tip appropriate for the size of the animal.
-
Restraint: Firmly restrain the animal, ensuring the head and body are in a straight line.
-
Procedure: Gently insert the gavage needle into the esophagus and advance it to the stomach. Administer the solution slowly.
-
Volume: The maximum recommended volume is 10 mL/kg, though smaller volumes are preferable.
-
Behavioral Assessment Protocols
a. Open Field Test (for Locomotor Activity and Anxiety-Like Behavior):
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the animal's activity using a video tracking system.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior; less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone.
-
b. Elevated Plus-Maze (EPM) (for Anxiety-Like Behavior):
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the session with a video camera and analyze using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Total arm entries (as a measure of general activity).
-
c. Prepulse Inhibition (PPI) of the Startle Reflex (for Antipsychotic-like Effects):
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber with background white noise.
-
Present a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse) that elicits a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) presented shortly before the pulse.
-
No-stimulus trials: Background noise only.
-
-
The prepulse should inhibit the startle response to the subsequent pulse.
-
-
Parameters Measured:
-
Startle amplitude in response to the pulse-alone trials.
-
Percent prepulse inhibition, calculated as: (1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)) * 100. An increase in PPI can indicate antipsychotic-like activity.
-
Signaling Pathways and Experimental Workflows
Experimental workflow for levomepromazine studies in rodents.
References
Application Notes and Protocols for a Stability-Indicating Assay of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine maleate is a phenothiazine derivative with antipsychotic, sedative, and analgesic properties. As with any pharmaceutical compound, it is crucial to develop a stability-indicating assay method (SIAM) to ensure its purity, potency, and safety throughout its shelf life. A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
These application notes provide a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol includes procedures for forced degradation studies, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and data presentation.
Physicochemical Properties of this compound
| Property | Description |
| Appearance | White crystals or crystalline powder.[1] |
| Solubility | Freely soluble in acetic acid (100), soluble in chloroform, sparingly soluble in methanol, slightly soluble in ethanol (95) and acetone, very slightly soluble in water, and practically insoluble in diethyl ether.[1] |
| Melting Point | 184 - 190°C (with decomposition).[1] |
| Storage | Store in tight, light-resistant containers.[1] |
Proposed Stability-Indicating HPLC Method
This method is a composite based on published HPLC analyses of levomepromazine and related phenothiazines. Optimization may be required based on the specific instrumentation and degradation products observed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.0) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a ratio of 60:40 (v/v) Buffer:Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile phase or a mixture of water and acetonitrile. |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare a solution of the drug product in the diluent to obtain a theoretical concentration of 100 µg/mL of this compound. This may involve extraction or dilution steps depending on the dosage form.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the drug substance in a solid state and in solution (100 µg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3][4][5] A sample protected from light should be analyzed as a control.
All stressed samples should be analyzed by the proposed HPLC method against a freshly prepared, unstressed standard solution.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. The chromatograms from the forced degradation studies should show that the peak for levomepromazine is well-resolved from any degradation product peaks. Peak purity analysis should also be performed.
Linearity
| Parameter | Acceptance Criteria |
| Range | 80% to 120% of the test concentration (e.g., 80-120 µg/mL) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
| Level | Acceptance Criteria |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
| Type | Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | % RSD | ≤ 2.0% |
| Intermediate Precision (Inter-day) | % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.
| Parameter | Acceptance Criteria |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
Robustness
Robustness should be evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase Composition | ± 2% organic modifier |
| pH of Mobile Phase Buffer | ± 0.2 units |
The system suitability parameters should be met under all varied conditions.
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of Levomepromazine | No. of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, 60°C | 8 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Thermal (105°C) | 48 h | |||
| Photolytic | ICH Q1B |
Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Robustness | Conforms | System suitability criteria met |
Visualizations
Caption: Experimental workflow for developing a stability-indicating assay.
Caption: Potential degradation pathways of this compound.
Conclusion
The described RP-HPLC method, once validated, is suitable for the routine quality control and stability testing of this compound in bulk and pharmaceutical dosage forms. The forced degradation studies demonstrate the method's ability to separate the parent drug from its degradation products, confirming its stability-indicating nature. Adherence to the outlined protocols will ensure the generation of reliable and accurate data for regulatory submissions and product quality assessment.
References
Troubleshooting & Optimization
Technical Support Center: Levomepromazine Maleate Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomepromazine maleate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline powder that is generally described as very slightly soluble in water and slightly soluble in ethanol.[1][2][3] It exhibits better solubility in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and acetic acid.[1][4]
Q2: I am having trouble dissolving this compound in water for my in vitro assay. What am I doing wrong?
A2: Due to its very slight solubility in water (approximately 0.1-1 g/L at 20°C), achieving high concentrations in aqueous buffers can be challenging.[4] The pH of the solution is a critical factor; as a weak base, levomepromazine's solubility is pH-dependent.[5] For cell-based assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous culture medium is the recommended approach.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For most research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[4] A concentration of 50 mg/mL in DMSO can be achieved, though it may require sonication to fully dissolve.[6][7]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[6] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] The compound is also sensitive to light and oxygen, so storage in light-resistant containers is recommended.[1][8]
Q5: My this compound solution appears to have precipitated after dilution in my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue, often due to the final concentration of the compound exceeding its aqueous solubility limit. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible while still maintaining the solubility of this compound. It is also advisable to add the stock solution to the aqueous buffer with vigorous mixing.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the chosen solvent. | - The concentration is too high for the selected solvent.- Inadequate mixing or temperature. | - Refer to the solubility data table below to ensure you are within the solubility limits.- Try gentle warming and/or sonication to aid dissolution, particularly with DMSO.[6][7] |
| The solution is cloudy or has visible particulates. | - Incomplete dissolution.- Precipitation of the compound. | - Ensure the compound is fully dissolved in the stock solution before further dilution.- If precipitation occurs after dilution in an aqueous buffer, consider lowering the final concentration of this compound. |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution. | - Aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C) in light-resistant containers.[4][6]- Avoid repeated freeze-thaw cycles.[6]- Regularly verify the concentration of your stock solution if it has been stored for an extended period. |
| Discoloration of the solution over time. | - Oxidation of the compound. | - Levomepromazine is sensitive to oxygen.[9] Prepare fresh working solutions from a properly stored stock solution before each experiment. For long-term storage of aqueous solutions, the use of stabilizers like ascorbic acid and EDTA, along with inert gas sparging, may be necessary.[9][10] |
Quantitative Solubility Data
| Solvent | Solubility | Conditions | Reference |
| Water | Very slightly soluble (0.1-1 g/L) | 20°C | [4] |
| Water | Slightly soluble | [2][3] | |
| Ethanol (95%) | Slightly soluble | [1] | |
| Methanol | Sparingly soluble | [1] | |
| Chloroform | Soluble | [1] | |
| Acetic Acid (100%) | Freely soluble | [1] | |
| Diethyl Ether | Practically insoluble | [1] | |
| DMSO | 50 mg/mL | Requires sonication | [6][7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 444.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weighing: Accurately weigh out 4.45 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile, light-resistant microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the powder is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-resistant microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Experimental Workflow for Solution Preparation
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Buy this compound | 7104-38-3 | >98% [smolecule.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Levomepromazine-maleate | C46H56N4O10S2 | CID 139088030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2005077376A1 - A stable parental formulation of levomepromazine and a method for stabilizing said formulation - Google Patents [patents.google.com]
- 10. US20050176650A1 - Stable parenteral formulation of levomepromazine and a method for stabilizing said formulation - Google Patents [patents.google.com]
Technical Support Center: Levomepromazine Maleate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with levomepromazine maleate solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation and/or Photodegradation: Levomepromazine is sensitive to both oxygen and light.[1][2][3] Discoloration indicates the formation of degradation products. | 1. Protect from Light: Prepare and store the solution in amber or light-resistant containers.[3][4] 2. Minimize Oxygen Exposure: Use deaerated solvents. Consider sparging the solution and the headspace of the container with an inert gas like nitrogen or argon.[1] 3. Use Antioxidants: Add suitable antioxidants to the formulation. See the Stabilizer Selection FAQ below for more details. |
| Loss of Potency (Decrease in Levomepromazine Concentration) | Chemical Degradation: The primary degradation pathways are oxidation to levomepromazine sulfoxide and N-desmethylation.[1] Photodegradation can also significantly reduce the concentration.[5][6][7] | 1. Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of levomepromazine remaining and to identify and quantify degradation products.[8][9] 2. Control Environmental Factors: Strictly control exposure to light, oxygen, and high temperatures.[8] 3. Optimize pH: Maintain the solution pH within a stable range. A pH of around 4.5 has been used in stable formulations.[1] |
| Precipitate Formation | Solubility Issues: this compound has limited water solubility (0.3% at 20°C).[2] Changes in pH or temperature, or interactions with other formulation components, can cause precipitation. | 1. Verify pH: Ensure the pH of the solution is within the optimal range for solubility and stability. 2. Review Formulation: Check for incompatibilities with other excipients. 3. Control Temperature: Store the solution at a consistent, appropriate temperature. |
| Inconsistent Results in Stability Studies | Variable Experimental Conditions: Lack of control over light exposure, oxygen levels, temperature, or pH can lead to variable degradation rates. | 1. Standardize Protocol: Ensure all experimental parameters are tightly controlled and documented. 2. Use Inert Atmosphere: For maximum consistency, handle solutions in a glove box or under a continuous stream of inert gas. 3. Calibrate Instruments: Regularly calibrate all analytical instruments used for stability testing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of levomepromazine in solution?
The main degradation products of levomepromazine are levomepromazine sulfoxide and levomepromazine sulfone, formed through oxidation.[1] N-desmethyl levomepromazine is also a known impurity and potential degradation product.[1] Under photoirradiation, levomepromazine can degrade to its sulfoxide and a carbazole reaction product.[5]
Q2: How does light affect the stability of this compound solutions?
Levomepromazine is highly sensitive to light.[1][2] Exposure to UV-A and UV-B light can lead to rapid photodegradation, primarily forming levomepromazine sulfoxide.[6] Studies have shown that over 50% of the drug can decompose after just 10 minutes of photoirradiation.[5] Therefore, it is crucial to protect solutions from light at all times by using light-resistant containers.[3][4]
Q3: What is the impact of oxygen on the stability of the solution?
Oxygen is a major factor in the degradation of levomepromazine, causing oxidation of the sulfur atom in the phenothiazine ring to form levomepromazine sulfoxide and sulfone.[1] To enhance stability, it is recommended to remove dissolved oxygen from the solvent (e.g., by sparging with nitrogen) and to fill the headspace of the container with an inert gas.[1]
Q4: Which stabilizers are effective for this compound solutions?
A combination of stabilizers is often used to protect against different degradation pathways.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) or its salts can be used to chelate metal ions that may catalyze oxidative degradation.[1]
-
Antioxidants: Monothioglycerol, cysteine, and glutathione have been shown to be effective.[1] Ascorbic acid is also used, but some formulations have moved away from sulfite-containing antioxidants like sodium metabisulfite, as they can be unstable after heat sterilization.[1]
Q5: What is the optimal pH for a stable this compound solution?
The stability of this compound is pH-dependent. Acidic conditions can catalyze degradation.[10] Formulations buffered to a pH of approximately 4.5 have demonstrated improved stability.[1] It is important to use a suitable buffer system, such as a citric acid buffer, to maintain the desired pH.[1]
Q6: How should I store this compound solutions?
Based on its chemical properties, solutions should be stored in tightly sealed, light-resistant containers, preferably with an inert gas in the headspace.[1][3] Refrigerated storage (e.g., at 4°C) in the dark can slow the rate of degradation compared to room temperature.[8]
Data Presentation
Table 1: Effect of Stabilizers and Sparging on Levomepromazine Stability
Stability data for non-autoclaved formulations stored at 40°C / 75% Relative Humidity.
| Formulation | Time | Levomepromazine Assay (%) | Total Impurities (%) |
| Drug Substance Alone (Control) | 1 Month | 96.8 | 3.2 |
| 2 Months | 93.9 | 6.1 | |
| EDTA + Monothioglycerol (Un-sparged) | 1 Month | 98.5 | 1.5 |
| 2 Months | 96.8 | 3.2 | |
| EDTA + Monothioglycerol (Sparged) | 1 Month | 99.4 | 0.6 |
| 2 Months | 99.0 | 1.0 |
Source: Adapted from patent data describing stability studies on parenteral formulations. The data illustrates the significant improvement in stability when using a combination of stabilizers (EDTA and monothioglycerol) and removing oxygen via sparging.[1]
Table 2: Photodegradation of this compound Over Time
| Irradiation Time | % Drug Substance Decomposed |
| 10 minutes | > 50% |
| 180 minutes | Not specified, but carbazole product accounts for 55% of the concentration distribution |
Source: Adapted from a study on the photostability of phenothiazine-based antipsychotics. This data highlights the rapid degradation of levomepromazine upon exposure to light.[5]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Levomepromazine and its Degradation Products
This protocol outlines a general method for assessing the stability of levomepromazine in solution. Specific parameters may need to be optimized for different formulations.
-
Chromatographic System:
-
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between levomepromazine and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of levomepromazine (e.g., around 252 nm or 302 nm).[11]
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare working standards by diluting the stock solution to known concentrations.
-
Sample Solution: Dilute the this compound test solution with the mobile phase to a concentration within the linear range of the assay.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 105°C).[12]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber).
-
Note: After degradation, neutralize the samples if necessary before injection.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for levomepromazine and any degradation products.
-
Calculate the concentration of levomepromazine in the sample by comparing its peak area to the peak areas of the standards.
-
Assess the percentage of degradation by comparing the assay value of the degraded sample to that of an undegraded sample.
-
Visualizations
Caption: Primary degradation pathways of levomepromazine in solution.
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting logic for levomepromazine solution instability.
References
- 1. WO2005077376A1 - A stable parental formulation of levomepromazine and a method for stabilizing said formulation - Google Patents [patents.google.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. rwandafda.gov.rw [rwandafda.gov.rw]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Photooxidation mechanism of levomepromazine in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Levomepromazine Maleate in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using levomepromazine maleate in cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Higher than expected cell viability or a lack of dose-dependent cytotoxicity.
-
Question: I'm not observing the expected cytotoxic effect of this compound on my cells. The viability remains high even at concentrations where I expect to see a decrease. What could be the problem?
-
Possible Causes and Solutions:
-
Drug Insolubility: this compound is only very slightly soluble in water but is soluble in chloroform and sparingly soluble in methanol.[1] If not properly dissolved, the actual concentration of the drug reaching the cells will be lower than intended.
-
Solution: Prepare a stock solution in an appropriate solvent like DMSO or ethanol at a high concentration. Further dilute the stock solution in your cell culture medium to the final working concentrations. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.
-
-
Drug Instability: Levomepromazine is sensitive to light and oxygen, which can lead to its degradation.[2]
-
Assay Interference (MTT/XTT Assays): As a phenothiazine, levomepromazine can interfere with tetrazolium-based assays. Phenothiazines can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] They also impact mitochondrial function, which is the primary site of MTT reduction by cellular dehydrogenases.
-
Solution: Include a "drug-only" control (levomepromazine in media without cells) to check for direct reduction of the assay reagent. Consider using an alternative viability assay that does not rely on mitochondrial reductase activity, such as the Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures membrane integrity.
-
-
Cell Line Resistance: The specific cell line you are using may be resistant to the cytotoxic effects of levomepromazine.
-
Solution: If possible, test a panel of cell lines to identify a sensitive model. You can also try extending the incubation time with the drug to allow for a more pronounced effect.
-
-
Issue 2: High variability between replicate wells.
-
Question: My cell viability assay results for this compound show significant variability between replicate wells. How can I improve the consistency of my results?
-
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.
-
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
-
Incomplete Drug Solubilization: If the drug is not fully dissolved, its concentration will vary between wells.
-
Solution: Vigorously vortex your stock solution before making dilutions. When adding the drug to the wells, ensure it is mixed thoroughly with the culture medium.
-
-
Issue 3: Unexpected cytotoxicity in vehicle control wells.
-
Question: I'm observing a significant decrease in cell viability in my vehicle control wells. What could be causing this?
-
Possible Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.
-
Solution: Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration is below this threshold and is the same in all wells, including the untreated controls.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cell death?
A1: this compound, a phenothiazine derivative, exerts its cytotoxic effects through multiple mechanisms. It can disrupt cell membrane integrity, inhibit crucial metabolic proteins, and reduce intracellular ATP production. Furthermore, it can impair mitochondrial function by inhibiting Complex I of the electron transport chain, leading to increased production of reactive oxygen species (ROS) and triggering apoptosis or necrosis.
Q2: How do I choose the right cell viability assay for this compound?
A2: Given that levomepromazine can interfere with mitochondrial function, it is crucial to be cautious with assays like MTT, XTT, and resazurin, which rely on mitochondrial dehydrogenase activity. The Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells and thus assesses membrane integrity, is a more suitable alternative. If using a tetrazolium-based assay is necessary, it is imperative to include appropriate controls to account for potential artifacts (see Troubleshooting Issue 1).
Q3: What concentrations of this compound should I test?
A3: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.
Q4: Is this compound stable in cell culture medium?
A4: Levomepromazine can be unstable in solution, particularly when exposed to light and oxygen.[2] However, studies have shown that when diluted in 0.9% sodium chloride and stored in polypropylene syringes, it can be stable for at least 14 days. For cell culture experiments, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity.
Quantitative Data
The cytotoxic effects of levomepromazine are cell-line dependent. The following table summarizes available data on the impact of levomepromazine on cell viability. Researchers should determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Assay Type | Incubation Time | Observed Effect | Reference |
| HT-22 (mouse hippocampal) | Not Specified | Not Specified | High doses significantly reduced cell viability in uninjured cells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound
This protocol is adapted for use with this compound and includes critical controls for potential assay interference.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of the solvent used to dissolve the drug.
-
Drug-Only Control (No Cells): Medium containing the highest concentration of this compound to check for direct MTT reduction.
-
Medium-Only Control (No Cells, No Drug): To determine background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control to calculate the percentage of cell viability.
Protocol 2: LDH Cytotoxicity Assay with this compound
This assay is a recommended alternative to the MTT assay.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the drug dilutions to the respective wells.
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the solvent at the same final concentration.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay: Following the manufacturer's protocol, transfer the supernatant to a new plate and add the LDH reaction mixture.
-
Absorbance Reading: Incubate as recommended and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity according to the formula provided in the kit's manual, typically by subtracting the spontaneous release from the experimental values and dividing by the maximum release.
Visualizations
Signaling Pathways
Caption: Apoptosis and Necrosis Pathways with Levomepromazine Interference Points.
Experimental Workflow
Caption: General Workflow for Cell Viability Assays with Levomepromazine.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of chlorpromazine on the in vitro generation and effector function of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levomepromazine | Right Decisions [rightdecisions.scot.nhs.uk]
- 4. The effect of levomepromazine on the healthy and injured developing mouse brain – An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levomepromazine Maleate Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomepromazine maleate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in rats and mice?
A1: The appropriate starting dose of this compound depends on the intended effect (e.g., sedation, analgesia) and the route of administration. Based on available literature, a conservative approach is recommended. For sedative effects in rats, a starting dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to significantly diminish exploratory behavior and spontaneous locomotor activity.[1] For analgesic effects in mice, a dose of 10 mg/kg (i.p.) has been demonstrated to be effective in the writhing test, a model for visceral pain.[1]
It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental model and desired outcome. Always start with a low dose and carefully observe the animals for both efficacy and adverse effects.
Q2: How should I prepare this compound for administration to animals?
A2: this compound is sparingly soluble in water. For parenteral administration (e.g., intraperitoneal, intravenous, subcutaneous), it is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline. Ensure the final solution is clear and free of particulates before administration. For oral administration, the compound can be suspended in a suitable vehicle like a 0.5% methylcellulose solution. The concentration should be calculated to allow for an appropriate administration volume for the size of the animal.
Q3: What are the common routes of administration for this compound in animal studies?
A3: Common routes of administration in animal studies include:
-
Intraperitoneal (i.p.) injection: Frequently used in rodents for systemic drug delivery.
-
Oral gavage (p.o.): Used to simulate human oral consumption.
-
Subcutaneous (s.c.) injection: Provides a slower absorption rate compared to i.p. or i.v. routes.
-
Intravenous (i.v.) injection: Allows for rapid and complete bioavailability.
The choice of administration route will significantly impact the pharmacokinetics of the drug, including the time to peak concentration and overall exposure.
Q4: What are the expected adverse effects of this compound in animals, and how can I monitor for them?
A4: Levomepromazine is a potent sedative and can cause significant central nervous system depression. Common adverse effects to monitor for include:
-
Excessive sedation or ataxia: Observe the animal's posture, gait, and righting reflex.
-
Hypotension: This is a known side effect in humans and should be considered in animal models, especially at higher doses. Monitoring blood pressure, if feasible, is recommended.
-
Respiratory depression: While generally considered to have a low risk of respiratory depression, it is still important to monitor breathing rate and effort, especially when co-administered with other CNS depressants.[2][3]
-
Changes in body weight: Monitor food and water intake, as well as body weight, particularly in longer-term studies.
If severe adverse effects are observed, the animal should be closely monitored, and the dosage for subsequent animals should be adjusted downwards.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No Sedation or Analgesia) | - Incorrect Dosage: The dose may be too low for the specific animal model or strain. - Improper Administration: The drug may not have been delivered to the intended site (e.g., subcutaneous injection instead of intraperitoneal). - Drug Degradation: The this compound solution may have degraded due to improper storage or preparation. | - Perform a dose-escalation study to find the effective dose range. - Ensure proper training and technique for the chosen route of administration. - Prepare fresh solutions for each experiment and protect them from light. |
| Excessive Sedation or Prolonged Recovery | - Dosage Too High: The administered dose is above the optimal therapeutic window for the animal. - Metabolic Differences: The animal strain or species may have a slower metabolism for levomepromazine. - Interaction with Other Drugs: Concurrent administration of other CNS depressants can potentiate the sedative effects. | - Reduce the dose in subsequent experiments. - Consult literature for species- or strain-specific pharmacokinetic data. - Review all administered compounds for potential drug-drug interactions. |
| Unexpected Animal Behavior (e.g., Agitation) | - Paradoxical Reaction: Although rare, some animals may exhibit paradoxical excitement. - Pain or Discomfort from Injection: The injection itself or the vehicle may be causing irritation. | - Discontinue the experiment for the affected animal and consult with a veterinarian. - Ensure the vehicle is non-irritating and the injection volume is appropriate for the animal's size. |
| High Variability in Response | - Inconsistent Dosing: Inaccurate weighing of the compound or calculation of doses. - Biological Variability: Natural variation in metabolism and receptor sensitivity among individual animals. - Environmental Factors: Stress or other environmental variables can influence drug response. | - Double-check all calculations and ensure accurate and consistent administration. - Increase the number of animals per group to account for individual variability. - Maintain a consistent and low-stress environment for all experimental animals. |
Quantitative Data
Table 1: Reported LD50 Values for Levomepromazine in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 300 - 2000[4] |
| Rat | Intravenous | >1000[5] |
| Mouse | Intraperitoneal | Not Found |
| Mouse | Subcutaneous | Not Found |
Note: There is a significant range in the reported oral LD50 for rats, highlighting the importance of careful dose selection and observation.
Table 2: Effective Doses of Levomepromazine for Sedation and Analgesia in Rodents
| Species | Effect | Dose (mg/kg) | Route of Administration |
| Rat | Sedation (reduced locomotor activity) | 10[1] | Intraperitoneal |
| Mouse | Analgesia (writhing test) | 10[1] | Intraperitoneal |
Table 3: Pharmacokinetic Parameters of Levomepromazine in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability | ~50-60%[2] |
| Half-life | 68 minutes[6] |
Note: Pharmacokinetic parameters can vary significantly between species and with different routes of administration.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder in a sterile 0.9% saline solution. Gently warm and vortex if necessary to aid dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.
-
Adjust the final concentration to allow for a suitable injection volume (e.g., 5-10 ml/kg for rats).
-
Store the solution protected from light and use it within a short period to ensure stability.
Protocol 2: Assessment of Sedative Effect in Rats (Open Field Test)
-
Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Place the rat in the center of the open field arena at a specific time point after administration (e.g., 30 minutes).
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or by manual observation.
-
Analyze key parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant reduction in these parameters in the drug-treated group compared to the control group indicates a sedative effect.
Signaling Pathways and Experimental Workflow
Levomepromazine is known to be an antagonist at multiple G-protein coupled receptors, which contributes to its diverse pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. RTECS NUMBER-DL0875000-Chemical Toxicity Database [drugfuture.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Analysis of Levomepromazine Maleate and its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomepromazine maleate formulations. The information is designed to address common issues encountered during experimental analysis of the drug and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in pharmaceutical formulations?
A1: The most commonly reported degradation product of this compound is levomepromazine sulfoxide . This is primarily formed through oxidative degradation, particularly when the formulation is exposed to light (photooxidation) and oxidizing agents.[1][2] Other potential degradation products that have been identified, often as metabolites which could also form as degradation impurities, include N-desmethyl levomepromazine and O-desmethyl levomepromazine . Under acidic conditions, phenothiazine drugs can also be susceptible to hydrolysis.
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposing the drug substance or product to the following stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or drug product at high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug to UV and visible light.
Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying this compound and its degradation products. A stability-indicating HPLC method can distinguish the active pharmaceutical ingredient (API) from its impurities and degradation products. Spectrophotometric methods have also been developed, often involving derivatization to enhance detection.
Troubleshooting Guides for HPLC Analysis
This section addresses common problems that may be encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic amine groups in levomepromazine and its degradation products can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing. 2. Column Overload: Injecting too high a concentration of the sample. 3. Column Contamination: Accumulation of strongly retained compounds on the column inlet. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with phosphoric or formic acid) can protonate the silanol groups and reduce these interactions. Adding a competing base like triethylamine (TEA) to the mobile phase can also mask the silanol groups. 2. Reduce Injection Concentration: Dilute the sample and re-inject. 3. Wash the Column: Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants. Consider using a guard column to protect the analytical column. |
| Poor Resolution Between Levomepromazine and Levomepromazine Sulfoxide | 1. Inadequate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating these closely related compounds. 2. Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity. | 1. Optimize Mobile Phase: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve separation. 2. Try a Different Column: If using a C18 column, consider a C8 or a phenyl-hexyl column, which may offer different selectivity for these compounds. |
| Peak Splitting | 1. Injection Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. 2. Column Void: A void or channel has formed at the head of the column. 3. Partially Blocked Frit: The inlet frit of the column may be partially clogged. | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. 2. Replace the Column: A column void is irreversible. 3. Back-flush the Column: Disconnect the column and flush it in the reverse direction. If this does not resolve the issue, replace the frit or the column. |
| Baseline Drift or Noise | 1. Contaminated Mobile Phase: Impurities in the solvents or buffer salts. 2. Detector Lamp Aging: The UV lamp in the detector is nearing the end of its life. 3. Column Bleed: The stationary phase is degrading and eluting from the column. | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and salts. Filter and degas the mobile phase before use. 2. Replace Detector Lamp: Check the lamp energy and replace it if it is low. 3. Use a High-Quality Column: Ensure the mobile phase pH is within the stable range for the column. |
Data Presentation: Forced Degradation of this compound (Illustrative)
| Stress Condition | % Degradation of this compound | Levomepromazine Sulfoxide (%) | N-Desmethyl Levomepromazine (%) | Other Unknown Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 3.2 | 1.5 | 7.8 | 99.2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 8.9 | 2.1 | 0.8 | 6.0 | 99.3 |
| Oxidative (3% H₂O₂, RT, 48h) | 25.4 | 18.5 | 2.3 | 4.6 | 99.4 |
| Thermal (Solid, 80°C, 72h) | 5.2 | 1.8 | Not Detected | 3.4 | 99.6 |
| Photolytic (UV/Vis light, 7 days) | 18.7 | 15.3 | 1.1 | 2.3 | 99.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation are required for specific formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability:
-
Tailing Factor: For the levomepromazine peak, the tailing factor should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the levomepromazine peak should not be less than 2000.
-
Relative Standard Deviation (RSD): The %RSD for six replicate injections of the standard solution should not be more than 2.0%.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: A logical decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Levomepromazine Maleate Formulation
Welcome to the technical support center for levomepromazine maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in buffer solutions and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is a phenothiazine derivative with the following important properties:
-
Solubility: It is very slightly soluble in water, with reported values in the range of 0.1-1 g/L at 20°C.[1] It is practically insoluble in diethyl ether but soluble in DMSO and freely soluble in acetic acid.[1][2]
-
pKa: The basic levomepromazine molecule has a pKa of 9.19.[3] This means it is a weak base, and its solubility is highly dependent on pH.
-
pH of aqueous suspension: A 0.5 g suspension of this compound in 25 mL of carbon dioxide-free water has a pH in the range of 3.5 to 5.5.[4] This indicates that the salt itself creates an acidic environment, which favors its dissolution.
Q2: Why does this compound precipitate when I add it to my neutral buffer or cell culture medium?
A2: Levomepromazine is a weak base. In its salt form (maleate), it is more soluble in acidic aqueous solutions because the molecule is protonated (ionized). When you add it to a neutral or alkaline buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) or cell culture medium (typically pH 7.2-7.4), the higher pH causes the deprotonation of the levomepromazine molecule. This un-ionized, or free base, form is significantly less water-soluble and will precipitate if its concentration exceeds its solubility limit at that pH.
Q3: Which type of buffer is recommended for working with this compound?
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Buffer
Symptom: A cloudy or crystalline precipitate forms immediately upon adding the this compound stock solution to a buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Buffer pH | The pH of the buffer is too high (neutral or alkaline), causing the conversion of the soluble ionized form to the insoluble free base. | Use a buffer with a lower pH. Citrate buffers in the pH range of 4.0-5.5 are a good starting point. If you must use a neutral pH buffer, keep the final concentration of this compound as low as possible. |
| High Final Concentration | The final concentration of this compound in the buffer exceeds its solubility limit at that specific pH. | Reduce the final working concentration of the drug. Perform a solubility test to determine the maximum soluble concentration in your chosen buffer and pH. |
| Improper Mixing | Rapidly adding a concentrated stock solution to the buffer can create localized high concentrations, leading to precipitation before it can be fully dispersed. | Add the stock solution dropwise to the buffer while continuously and gently stirring or vortexing. |
Issue 2: Delayed Precipitation in Solution
Symptom: The solution is initially clear, but a precipitate forms after a period of incubation or storage.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift Over Time | The buffer capacity may be insufficient to maintain the desired pH, especially with temperature changes or exposure to air (CO2 absorption). | Ensure your buffer has adequate buffering capacity for the experimental conditions. Store buffered solutions in tightly sealed containers. Re-check the pH of the solution after preparation and before use. |
| Temperature Effects | Solubility can be temperature-dependent. A solution prepared at room temperature may precipitate when stored at a lower temperature (e.g., 4°C). | Determine the solubility at the intended storage and experimental temperatures. If storage at a lower temperature is necessary, you may need to prepare a more dilute solution. |
| Interaction with Buffer Components | Although less common, interactions with specific ions in the buffer (e.g., phosphate) could potentially lead to the formation of less soluble salts over time. | If you suspect an interaction, try a different buffer system (e.g., switch from a phosphate-based buffer to a citrate-based buffer). |
Issue 3: Precipitation in Cell Culture Media
Symptom: Precipitation is observed after adding this compound to cell culture media (e.g., DMEM, RPMI-1640).
| Potential Cause | Explanation | Recommended Solution |
| Physiological pH of Media | Cell culture media is buffered to a physiological pH (typically 7.2-7.4), which is above the pKa of levomepromazine, leading to the formation of the poorly soluble free base. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Use a serial dilution method to introduce the drug into the pre-warmed (37°C) media. Add the drug solution slowly while gently swirling the media. Keep the final solvent concentration low (typically <0.5% v/v for DMSO). |
| Interaction with Media Components | Complex media contain salts, amino acids, and proteins that can interact with the drug and reduce its solubility. | Test the solubility of this compound in your specific basal medium. Sometimes, a different media formulation may be more compatible. |
| Presence of Serum | Serum proteins, particularly albumin, can bind to hydrophobic drugs, which can either increase or decrease their apparent solubility. The effect is drug-dependent. | If using serum, be aware that it can influence the solubility and bioavailability of the drug. You may need to empirically determine the optimal concentration in the presence of your specific serum percentage. |
Quantitative Data
While specific quantitative solubility data for this compound in various biological buffers is not extensively available in the public literature, the following table summarizes its general solubility profile. Researchers should empirically determine the precise solubility in their specific experimental systems.
| Solvent/Buffer | Solubility | Comments |
| Water (at 20°C) | Very slightly soluble (0.1 - 1 g/L)[1] | Solubility is pH-dependent. |
| Acetic Acid (100%) | Freely soluble[2] | The acidic environment protonates the molecule, increasing solubility. |
| Chloroform | Soluble[2] | A non-polar organic solvent. |
| Methanol | Sparingly soluble[2] | A polar protic organic solvent. |
| Ethanol (95%) | Slightly soluble[2] | A polar protic organic solvent. |
| Acetone | Slightly soluble[2] | A polar aprotic organic solvent. |
| Diethyl Ether | Practically insoluble[2] | A non-polar organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for preparing stock solutions of poorly water-soluble drugs. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a 1 mg/mL solution in a citrate buffer (pH 4.5), suitable for in vitro assays where an acidic pH is acceptable.
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Deionized water
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the Citrate Buffer (0.1 M, pH 4.5):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).
-
To create the pH 4.5 buffer, mix the citric acid and sodium citrate solutions in the appropriate ratio (approximately 33 mL of 0.1 M sodium citrate solution added to 67 mL of 0.1 M citric acid solution, but it is essential to monitor with a pH meter).
-
Adjust the pH to exactly 4.5 using small additions of either the citric acid or sodium citrate solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder to achieve a final concentration of 1 mg/mL.
-
Slowly add the powder to the prepared citrate buffer while stirring continuously.
-
Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
-
Finalization and Sterilization:
-
Once fully dissolved, verify the pH of the final solution and adjust if necessary.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the solution in a light-resistant container at the recommended temperature.
-
Protocol 2: Preparing this compound for Cell Culture Applications
This protocol provides a general method for preparing working solutions of this compound for addition to cell culture media, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing. Brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the final concentration of DMSO and reduce the risk of precipitation, you can prepare an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium or PBS. For example, dilute the 50 mM DMSO stock 1:10 in medium to get a 5 mM solution. This step helps to gradually introduce the compound to the aqueous environment.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Add a small volume of the stock solution (or intermediate dilution) to the pre-warmed medium while gently swirling or vortexing. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium to get a final concentration of 10 µM.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Signaling Pathways
Levomepromazine is an antagonist at multiple neurotransmitter receptors, with its antipsychotic effects primarily attributed to the blockade of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway Blockade by Levomepromazine.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Levomepromazine.
Experimental Workflow
Caption: Workflow for Preparing this compound in Cell Culture Media.
References
- 1. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. INTERFACIAL PROPERTIES OF PHENOTHIAZINE DERIVATIVES. | Semantic Scholar [semanticscholar.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Levomepromazine Maleate Parenteral Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the experimental formulation of parenteral levomepromazine maleate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation process, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Precipitation or Cloudiness in the Formulation | - Poor solubility of this compound in the aqueous vehicle.[1][2]- pH of the formulation is not optimal for solubility.- Incompatible excipients leading to complexation or precipitation.[3] | - Optimize pH: Adjust the pH of the formulation. A lower pH generally favors the solubility of the maleate salt.- Utilize Co-solvents: Employ pharmaceutically acceptable co-solvents to enhance solubility.[4]- Screen Excipients: Conduct thorough excipient compatibility studies to identify and replace any problematic components.[5] |
| Discoloration of the Formulation (e.g., yellow, pink, brown) | - Oxidation of levomepromazine due to exposure to oxygen.[6]- Photodegradation from exposure to light.[7][8]- Degradation during heat sterilization (autoclaving).[6] | - Inert Gas Purging: Sparge the formulation vehicle with an inert gas like nitrogen to remove dissolved oxygen and fill the headspace of the container with nitrogen.[6]- Use of Antioxidants: Incorporate suitable antioxidants such as ascorbic acid, sodium metabisulfite, or monothioglycerol. Note that some sulfites may not be stable to autoclaving.[6]- Light Protection: Formulate and store the product in light-resistant containers, such as amber vials.[1][2]- Optimize Sterilization: If heat-labile, consider alternative sterilization methods like sterile filtration. |
| Formation of Degradation Products (e.g., Levomepromazine Sulfoxide) | - Oxidative degradation is a primary pathway, forming levomepromazine sulfoxide and sulfone.[6][7]- Instability at certain pH values or in the presence of incompatible excipients.[9]- Exposure to high temperatures.[10] | - Employ a Multi-pronged Stabilization Strategy: Combine an antioxidant, a chelating agent (like EDTA to bind metal ions that can catalyze oxidation), and maintain a low pH.[6]- Conduct Forced Degradation Studies: Intentionally stress the formulation (e.g., with heat, light, oxidizing agents) to understand degradation pathways and develop stability-indicating analytical methods.- Strict Temperature Control: Maintain appropriate storage and handling temperatures throughout the manufacturing process and shelf-life.[10] |
| Loss of Potency During Storage | - Chemical degradation of this compound.[9][10]- Adsorption of the drug substance onto the container or closure. | - Stability Studies: Perform comprehensive stability studies under intended storage conditions and accelerated conditions to determine the shelf-life.- Container Compatibility: Evaluate different primary packaging materials (glass types, stoppers) for potential interactions and adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges with parenteral this compound formulations?
A1: The primary stability challenges are sensitivity to light and oxygen, which leads to oxidative degradation.[6][7] This results in the formation of impurities, most notably levomepromazine sulfoxide, and can cause discoloration and loss of potency.[6][10] Furthermore, the formulation can be susceptible to degradation during terminal heat sterilization.[6]
Q2: How can the solubility of this compound in an aqueous parenteral formulation be improved?
A2: this compound is characterized as being very slightly soluble in water.[1][2] To improve its solubility for a parenteral formulation, several strategies can be employed. Adjusting the pH of the formulation to a more acidic range can increase the solubility of the maleate salt. The use of co-solvents and other solubilizing agents is also a common and effective approach.[4][11]
Q3: What excipients are recommended for stabilizing a this compound injection?
A3: A combination of stabilizers is often most effective. This can include an antioxidant, such as ascorbic acid or monothioglycerol, to prevent oxidative degradation.[6] A chelating agent, like edetate disodium (EDTA), can be added to bind trace metal ions that may catalyze oxidation.[6] Buffering agents are also crucial to maintain the optimal pH for both stability and solubility.[12] It is important to avoid stabilizers like sodium sulfite if the formulation is to be terminally sterilized by heat, as they may not be stable.[6]
Q4: What are the major impurities and degradation products of levomepromazine?
A4: The major degradation products of levomepromazine are formed through oxidation. These include levomepromazine sulfoxide and levomepromazine sulfone.[6][7] Another potential impurity is N-desmethyl levomepromazine, which can be a process impurity or a degradation product.[6] Various other related substances and impurities have been identified and are listed in pharmacopoeias.[13][14][15][16]
Q5: Is terminal sterilization by autoclaving suitable for this compound injections?
A5: Terminal sterilization by autoclaving can be challenging for this compound formulations due to the drug's heat sensitivity and the potential for excipient degradation.[6] Specifically, formulations containing sulfite-based antioxidants have been found to be unstable after autoclaving.[6] If terminal heat sterilization is desired, the formulation must be carefully designed with heat-stable excipients. Alternatively, sterile filtration is a viable option for sterilization.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the formulation of this compound.
| Parameter | Value / Range | Reference |
| This compound Solubility in Water | Very slightly soluble (0.3% at 20°C) | [2] |
| pH of a 0.3% solution | 4.3 | [2] |
| Concentration Range in Parenteral Formulations | 1 mg/mL to 40 mg/mL | [6] |
| Typical Impurity Limit (Total) | < 3% by weight per volume | [6] |
| Typical Impurity Limit (Sulfoxide) | < 2% by weight per volume | [6] |
| pH Range for Formulation Stability | Approximately 3 to 7 (preferred 4 to 5.5) | [6] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay
This method is adapted from principles described in the literature for the analysis of levomepromazine and its degradation products.[10][17]
-
Objective: To quantify this compound and its primary degradation product, levomepromazine sulfoxide, in a parenteral formulation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 2.0-3.0) and acetonitrile. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[17]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately dilute the parenteral formulation with the mobile phase to a final concentration within the linear range of the assay.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a stock solution of levomepromazine sulfoxide reference standard in the mobile phase.
-
Create a series of working standards by diluting the stock solutions to bracket the expected sample concentrations.
-
-
Procedure:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for levomepromazine and levomepromazine sulfoxide based on their retention times compared to the standards.
-
Quantify the amounts by comparing the peak areas of the samples to the calibration curve generated from the standards.
-
-
System Suitability:
-
Evaluate parameters such as tailing factor, theoretical plates, and repeatability of replicate injections of a standard solution to ensure the system is performing adequately.
-
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. contractpharma.com [contractpharma.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. WO2005077376A1 - A stable parental formulation of levomepromazine and a method for stabilizing said formulation - Google Patents [patents.google.com]
- 7. Photooxidation mechanism of levomepromazine in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of binary and ternary mixtures containing morphine, midazolam, levomepromazine and hyoscine butylbromide for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmanow.live [pharmanow.live]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. This compound Impurity E | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Preclinical Efficacy Face-Off: Levomepromazine Maleate vs. Chlorpromazine
In the landscape of antipsychotic drug development, a thorough understanding of the preclinical efficacy of established compounds is paramount for benchmarking novel therapeutics. This guide provides a detailed, objective comparison of the preclinical profiles of two phenothiazine antipsychotics: levomepromazine maleate and chlorpromazine. The following sections present a compilation of experimental data on their receptor binding affinities and effects in animal models of psychosis, alongside detailed methodologies for the key experiments cited.
Quantitative Preclinical Efficacy Data
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of levomepromazine and chlorpromazine for various neurotransmitter receptors implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Levomepromazine (Ki, nM) | Chlorpromazine (Ki, nM) | Reference |
| Dopamine Receptors | |||
| D1 | 54.3 | 15 | [1] |
| D2 | 4.3 - 8.6 | 3.5 | [1] |
| D3 | 8.3 | 7.5 | [1] |
| D4 | 7.9 | 5.5 | [1] |
| Serotonin Receptors | |||
| 5-HT1A | - | - | |
| 5-HT2A | Significantly higher affinity than Chlorpromazine | - | [2] |
| 5-HT2C | - | - | |
| Adrenergic Receptors | |||
| α1 | Significantly higher affinity than Chlorpromazine | - | [2] |
| α2 | Greater binding than Chlorpromazine | - | [2] |
| Histamine Receptors | |||
| H1 | High Affinity | - | [3] |
| Muscarinic Receptors | |||
| M1 | - | - |
Note: Direct comparative Ki values for some receptors were not available in the public domain. The table reflects the available data, with qualitative comparisons included where specific numerical values were not found in head-to-head studies. A dash (-) indicates that no specific data was found in the conducted search.
Preclinical Efficacy in Animal Models
While direct, head-to-head preclinical studies comparing levomepromazine and chlorpromazine in animal models of psychosis are limited in the available literature, extensive data exists for chlorpromazine, establishing its profile as a typical antipsychotic.
Chlorpromazine:
-
Conditioned Avoidance Response (CAR): Chlorpromazine is known to inhibit the conditioned avoidance response, a hallmark of antipsychotic activity. It has been shown to decrease avoidance responding at doses that do not impair the escape response.[4][5][6]
-
Amphetamine-Induced Hyperlocomotion/Stereotypy: Chlorpromazine can dose-dependently inhibit the increase in locomotor activity and stereotyped behaviors induced by amphetamine.[7][8] One study reported that 4 mg/kg of chlorpromazine almost completely suppressed the sensitization to the ambulation-increasing effect of amphetamine in mice.[7]
-
Prepulse Inhibition (PPI): While data on the effects of chlorpromazine on PPI can be variable depending on the specific model, it is generally considered to have effects on sensorimotor gating deficits.[9]
This compound:
Comprehensive preclinical data for levomepromazine in these specific animal models of psychosis is not as readily available in the public domain. The majority of published research focuses on its clinical applications, particularly in palliative care for nausea and sedation, and in treatment-resistant schizophrenia.[10][11][12][13] This significant gap in the publicly available preclinical literature highlights an area for future research to fully delineate the comparative preclinical efficacy of these two compounds.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.[14][15] The protein concentration of the membrane preparation is determined using a suitable assay (e.g., BCA assay).[15]
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) at a fixed concentration and various concentrations of the unlabeled test compound (levomepromazine or chlorpromazine).[14][16] The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.[15]
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[14]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[16]
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to inhibit a learned avoidance response.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the shuttle box is typically a grid that can deliver a mild electric footshock.[17][18]
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it will receive the shock and can terminate it by moving to the other compartment (escape response).[17][18] This training is repeated for a set number of trials.
-
Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound (e.g., chlorpromazine) or vehicle.
-
Data Collection: During the test session, the number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: The data is analyzed to determine if the test compound selectively reduces the number of avoidance responses without significantly affecting the number of escape responses. A selective reduction in avoidance is indicative of antipsychotic-like activity.[18]
Amphetamine-Induced Hyperlocomotion in Rodents
Objective: To evaluate the ability of a compound to reverse the dopamine-dependent hyperlocomotor effects of amphetamine, a model relevant to the positive symptoms of schizophrenia.
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity.[19]
-
Habituation: The animals (mice or rats) are placed in the open-field arena for a period of time to allow them to habituate to the new environment.
-
Drug Administration: The animals are pre-treated with the test compound (e.g., chlorpromazine) or vehicle. After a specific pre-treatment time, they are administered d-amphetamine to induce hyperlocomotion.[20]
-
Data Collection: Locomotor activity, typically measured as distance traveled, is recorded for a set period following amphetamine administration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic efficacy.[21]
Visualizations
Caption: Experimental workflow for preclinical antipsychotic evaluation.
Caption: Key signaling pathways targeted by antipsychotics.
References
- 1. The effects of chlorpromazine on the expression of an acquired passive avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-pulse Inhibition [augusta.edu]
- 3. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 4. Effects of chlorpromazine on escape and avoidance responses: a closer look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chlorpromazine on avoidance and escape responding in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chlorpromazine on mouse ambulatory activity sensitization caused by (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 10. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for the use of Levomepromazine for symptom control in the palliative care setting: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levomepromazine for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focus on levomepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 19. b-neuro.com [b-neuro.com]
- 20. imrpress.com [imrpress.com]
- 21. imrpress.com [imrpress.com]
A Comparative Guide to the Receptor Binding Profiles of Levomepromazine and Haloperidol
This guide provides a detailed comparison of the receptor binding affinities of two antipsychotic drugs, levomepromazine and haloperidol. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds. The information presented is supported by experimental data from various scientific publications.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of levomepromazine and haloperidol for a range of neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values have been compiled from various sources and experimental conditions may differ, potentially leading to variations.
| Receptor Subtype | Levomepromazine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 54.3[1][2][3][4] | ~36 (derived from pKi)[5] |
| D2 | 0.89[6] | 0.517 - 2.84[7][8] |
| D2L | 8.6[1][3][4] | - |
| D2S | 4.3[1][3][4] | - |
| D3 | 8.3[1][3][4] | 4.6[6] |
| D4.2 | 7.9[1][3][4] | - |
| D4 | - | 10[6] |
| Serotonin Receptors | ||
| 5-HT1A | - | 3600[6] |
| 5-HT2A | High Affinity[3][9] | 120[6] |
| 5-HT2C | - | 4700[6] |
| Adrenergic Receptors | ||
| α1 | High Affinity[3][9] | - |
| α2 | High Affinity[9] | - |
| Muscarinic Receptors | ||
| M1 | - | >20000[5] |
| Histamine Receptors | ||
| H1 | - | 1890[5] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the inhibition constant (Ki) for levomepromazine and haloperidol is typically performed using a radioligand competition binding assay.[7] This method measures the ability of a test compound (e.g., levomepromazine or haloperidol) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., CHO or Sf9 cells) or from tissue homogenates.[1][3][4][7]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the receptor-containing membranes in the presence of various concentrations of the unlabeled test compound.[7]
-
Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Visualizations
Experimental Workflow
Caption: Workflow of a radioligand competition binding assay.
Signaling Pathways
The primary signaling pathways for the key receptors targeted by levomepromazine and haloperidol are illustrated below.
Caption: Primary signaling pathways of key receptors.
Logical Comparison of Receptor Binding Profiles
Caption: Key receptor binding differences.
References
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levomepromazine Maleate and Olanzapine in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and behavioral effects of levomepromazine maleate and olanzapine, two antipsychotic agents with distinct profiles. While olanzapine has been extensively characterized in a range of preclinical behavioral models, a notable scarcity of publicly available, quantitative data exists for levomepromazine in similar assays. This document summarizes the available experimental data, outlines the methodologies of key behavioral tests, and visualizes the known signaling pathways to offer a comprehensive overview for research and drug development purposes.
I. Overview of Pharmacological Mechanisms
Both levomepromazine and olanzapine are multi-receptor antagonists, but their affinity profiles for various neurotransmitter receptors differ, which likely underlies their distinct therapeutic and side-effect profiles.
This compound is a low-potency typical antipsychotic of the phenothiazine class. Its therapeutic effects are attributed to its antagonism of multiple receptors, including dopamine (primarily D2), serotonin (5-HT2A, 5-HT2C), histamine (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors[1]. The potent antihistaminic and anti-alpha-adrenergic activity contributes significantly to its sedative and hypotensive effects[1].
Olanzapine is a second-generation (atypical) antipsychotic. Its efficacy is thought to be mediated through a combination of dopamine and serotonin receptor antagonism[1]. Olanzapine exhibits a broad binding profile, with high affinity for dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. It also has an affinity for muscarinic M1-5, adrenergic α1, and other dopamine and serotonin receptor subtypes[1].
II. Comparative Efficacy in Behavioral Models of Psychosis
Animal models of psychosis are crucial for evaluating the potential therapeutic efficacy of antipsychotic drugs. Key models include tests for catalepsy, conditioned avoidance response, and prepulse inhibition.
Catalepsy Test
The catalepsy test assesses the likelihood of a drug to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. The test measures the time an animal maintains an externally imposed posture.
Olanzapine: Studies in rats have shown that olanzapine induces catalepsy only at doses much higher than those required for its antipsychotic-like effects, suggesting a lower risk of EPS compared to typical antipsychotics. For instance, the ED50 for inhibiting the conditioned avoidance response in rats was 4.7 mg/kg (p.o.), while the ED50 for inducing catalepsy was 39.4 mg/kg (p.o.)[2].
This compound: There is a lack of specific, quantitative preclinical data for levomepromazine in standardized catalepsy tests in the available literature. However, based on its classification as a low-potency typical antipsychotic and its known clinical side-effect profile, it would be expected to induce catalepsy at clinically relevant doses, though perhaps to a lesser extent than high-potency typical antipsychotics.
| Drug | Animal Model | Dose | Effect on Catalepsy | Reference |
| Olanzapine | Rat | 39.4 mg/kg (p.o., ED50) | Induces catalepsy | [2] |
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. It assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus, without impairing the escape response.
Olanzapine: Olanzapine has been shown to dose-dependently disrupt conditioned avoidance responding in rats[1][3][4][5][6]. This effect is observed at doses that do not produce significant motor impairment, indicating a specific effect on the psychological component of the response.
| Drug | Animal Model | Dose | Effect on CAR | Reference |
| Olanzapine | Rat | 1.0 mg/kg (s.c.) | Significantly disrupted CS1 and CS2 avoidance | [3] |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Olanzapine: Olanzapine has been shown to reverse deficits in PPI in various animal models of schizophrenia, such as those induced by NMDA receptor antagonists[7][8]. This suggests that olanzapine can restore deficient sensorimotor gating.
This compound: There is a lack of specific preclinical data evaluating the effects of levomepromazine on prepulse inhibition in animal models.
| Drug | Animal Model | Dose | Effect on PPI | Reference |
| Olanzapine | Rat (NVH-lesioned) | Not specified | Reversed lesion-induced PPI deficits | [7] |
| Olanzapine | Mouse (DBA/2) | 0.033 mg/kg (IP) | Improved deficient sensory inhibition | [9] |
III. Effects on Anxiety, Sedation, and Motor Coordination
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.
Olanzapine: Studies have indicated that olanzapine may possess anxiolytic properties, as demonstrated by an increase in the time spent in the open arms of the elevated plus maze.
This compound: Due to its potent antihistaminic and sedative properties, it is expected that levomepromazine would have significant effects in the EPM. However, specific preclinical data are not available to confirm anxiolytic-like effects versus general motor suppression.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior.
Olanzapine: Olanzapine has been shown to decrease locomotor activity in rats, which is consistent with its sedative effects.
This compound: While not specifically documented in preclinical OFT studies, the pronounced sedative effects of levomepromazine observed clinically suggest that it would significantly reduce locomotor activity in this model.
Rotarod Test
The rotarod test evaluates motor coordination and balance.
Olanzapine: The effects of olanzapine on rotarod performance can be dose-dependent, with higher doses potentially impairing motor coordination due to sedation.
This compound: No specific data from rotarod tests with levomepromazine are available. Its strong sedative properties would likely lead to impaired performance on this task.
| Behavioral Test | Olanzapine Effect | This compound (Predicted Effect) |
| Elevated Plus Maze | Anxiolytic-like effects | Potential for anxiolytic-like effects, but likely confounded by sedation |
| Open Field Test | Decreased locomotor activity | Significant decrease in locomotor activity |
| Rotarod Test | Dose-dependent impairment of motor coordination | Impairment of motor coordination |
IV. Experimental Protocols
Open Field Test
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a central and a peripheral zone.
-
Procedure: A rodent is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes). Behavior is recorded by a video camera mounted above the arena.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.
Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm type.
V. Signaling Pathways
The therapeutic and adverse effects of levomepromazine and olanzapine are mediated by their interactions with various G-protein coupled receptors (GPCRs), which in turn modulate downstream intracellular signaling cascades.
Olanzapine Signaling Pathways
Olanzapine's antagonism of D2 and 5-HT2A receptors is central to its antipsychotic effect. Blockade of these receptors influences multiple downstream pathways, including the PI3K-Akt signaling pathway, which is involved in cell survival and neuroprotection.
References
- 1. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 2. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levomepromazine for nausea and vomiting in palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 7. Frontiers | Behavior of Male and Female C57BL/6J Mice Is More Consistent with Repeated Trials in the Elevated Zero Maze than in the Elevated Plus Maze [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Quantification of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of levomepromazine maleate. The objective is to offer a comprehensive overview of various analytical approaches, enabling researchers to select the most suitable method for their specific needs, be it for quality control of pharmaceutical formulations or for therapeutic drug monitoring in biological matrices.
The following sections present a comparative summary of key performance parameters, detailed experimental protocols for distinct HPLC methods, and a generalized workflow for HPLC method validation.
Comparative Performance of Validated HPLC Methods
The selection of an appropriate HPLC method is contingent on the analytical requirements, such as the sample matrix, the required sensitivity, and the desired run time. The table below summarizes the performance characteristics of two distinct HPLC methods for levomepromazine quantification.
| Parameter | Method 1: For Human Breast Milk and Serum | Method 2: For Human Plasma (Simultaneous Analysis) |
| Analyte(s) | Levomepromazine | Levomepromazine, Clozapine, and their main metabolites |
| Sample Matrix | Human Breast Milk, Serum | Human Plasma |
| Column | C8 bonded reversed-phase | C8 reversed-phase |
| Mobile Phase | Not specified in abstract | Acetonitrile and pH 2.0, 34 mM phosphate buffer with 0.3% triethylamine (29:71, v/v)[1] |
| Detection | UV Absorbance at 254 nm[2] | UV Detection[1] |
| Linearity Range | 10-300 ng/mL[2] | Not specified in abstract |
| Recovery | 92.5-99.1% (breast milk), 86.9-103.9% (serum)[2] | >91%[1] |
| Precision (RSD%) | Not specified in abstract | <4.9%[1] |
| Accuracy | Not specified in abstract | >92%[1] |
| Sample Preparation | Solid Phase Extraction (Sep-Pak C18 cartridge)[2] | Solid Phase Extraction (C1 cartridges)[1] |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods. These protocols are based on the information available in the cited literature.
Method 1: Quantification of Levomepromazine in Human Breast Milk and Serum
This method is designed for the determination of levomepromazine in biological fluids and employs solid-phase extraction for sample clean-up.
-
Chromatographic Conditions:
-
Sample Preparation (Solid-Phase Extraction):
-
Levomepromazine is extracted from human breast milk or serum using a Sep-Pak C18 cartridge[2].
-
-
Validation Summary:
-
A linear relationship was established for levomepromazine over the concentration range of 10-300 ng/mL[2].
-
The recovery of levomepromazine from breast milk was between 92.5% and 99.1%, and from serum was between 86.9% and 103.9%[2].
-
The method demonstrated no interference from endogenous substances in human breast milk and serum[2].
-
Method 2: Simultaneous Determination of Levomepromazine and Clozapine in Human Plasma
This method is suitable for therapeutic drug monitoring in patients undergoing polypharmacy with levomepromazine and clozapine.
-
Chromatographic Conditions:
-
Sample Preparation (Solid-Phase Extraction):
-
A reliable sample pre-treatment was achieved using solid-phase extraction on C1 cartridges, which provided good extraction yields and sample purification[1].
-
-
Validation Summary:
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose. The validation process is guided by international guidelines such as those from the International Council for Harmonisation (ICH).
Caption: General workflow for HPLC method validation.
References
- 1. Simultaneous determination of the antipsychotic drugs levomepromazine and clozapine and their main metabolites in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Levomepromazine and Quetiapine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two critical antipsychotic agents: levomepromazine, a typical low-potency phenothiazine, and quetiapine, a widely prescribed atypical antipsychotic. This analysis is based on a synthesis of preclinical data from various in vivo studies to facilitate an objective evaluation of their performance and to provide a resource for designing future research.
Pharmacological Profile at a Glance
| Feature | Levomepromazine | Quetiapine |
| Class | Typical (First-Generation) Antipsychotic | Atypical (Second-Generation) Antipsychotic |
| Primary Mechanism | Dopamine D2 Receptor Antagonism | Serotonin 5-HT2A and Dopamine D2 Receptor Antagonism |
| Receptor Binding | High affinity for D2, α1, H1, and muscarinic M1 receptors. Also binds to 5-HT2A/2C receptors. | Moderate affinity for D2 and 5-HT2A receptors, high affinity for H1 receptors, and lower affinity for α1 and muscarinic receptors. Its active metabolite, norquetiapine, has high affinity for the norepinephrine transporter (NET). |
| Metabolism | Extensively metabolized by the liver, primarily by CYP2D6, with active metabolites. | Extensively metabolized by the liver, primarily by CYP3A4, into its active metabolite, norquetiapine, and other inactive metabolites.[1] |
In Vivo Efficacy and Side Effect Profile: A Comparative Summary
The following tables summarize key in vivo findings from preclinical studies in rodent models, providing a comparative perspective on the antipsychotic efficacy and potential side effect liabilities of levomepromazine and quetiapine.
Antipsychotic-Like Activity
| Parameter | Levomepromazine | Quetiapine |
| Dopamine D2 Receptor Occupancy (in vivo) | High affinity for D2-like receptors.[2][3] | Low to moderate D2 receptor occupancy (peak 30-50%) at clinically relevant doses.[4][5] Shows preferential binding to extrastriatal D2/3 receptors over striatal receptors.[6][7] |
| Prepulse Inhibition (PPI) of Startle | Data from direct studies on PPI are limited. As a typical antipsychotic, it is expected to attenuate PPI deficits in relevant models. | Attenuates PPI deficits in various rodent models, including those induced by sleep deprivation and in dopamine transporter knockout mice.[8][9][10] |
| Conditioned Avoidance Response | Expected to suppress conditioned avoidance response, a characteristic of typical antipsychotics. | Selectively disrupts avoidance responding without impairing escape responding.[11] |
Extrapyramidal Symptoms (EPS) and Sedation
| Parameter | Levomepromazine | Quetiapine |
| Catalepsy | Induces catalepsy, a predictor of extrapyramidal side effects. | Does not induce catalepsy and has been shown to have anti-cataleptic effects against catalepsy induced by D1 or D2 receptor antagonists.[12] |
| Locomotor Activity | Dose-dependent reduction in spontaneous locomotor activity. | Can reduce locomotor activity, likely related to its sedative effects.[13] |
| Sedation | Pronounced sedative effects, primarily due to potent H1 receptor antagonism.[14] | Significant sedative effects, also mediated by H1 receptor antagonism.[1] |
Metabolic Side Effects
| Parameter | Levomepromazine | Quetiapine |
| Weight Gain | Associated with weight gain. | Known to cause significant weight gain and alterations in body composition in preclinical models. |
| Metabolic Dysregulation | Can influence cytochrome P450 enzymes.[15] | Induces changes in metabolic parameters. |
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of levomepromazine and quetiapine stem from their differential engagement with various neurotransmitter systems.
Figure 1. Comparative Receptor Binding and Downstream Effects.
Experimental Workflows
The evaluation of antipsychotic drug candidates relies on a battery of standardized in vivo behavioral and neurochemical assays.
References
- 1. Effects of quetiapine and haloperidol on prepulse inhibition of the acoustic startle (eyeblink) response and the N1/P2 auditory evoked response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Striatal and extra-striatal D2/D3 dopamine receptor occupancy by quetiapine in vivo | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. Quetiapine improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quetiapine produces a prolonged reversal of the sensorimotor gating-disruptive effects of basolateral amygdala lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cataleptic effects of clozapine, but not olanzapine and quetiapine, on SCH 23390- or raclopride-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acoustic startle response, prepulse inhibition, and spontaneous locomotor activity in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Effect of levomepromazine and metabolites on debrisoquine hydroxylation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Levomepromazine Maleate Versus Other Phenothiazines in the Treatment of Psychosis: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of levomepromazine maleate with other prominent phenothiazine antipsychotics, including chlorpromazine and thioridazine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical trial data, experimental methodologies, and underlying pharmacological mechanisms.
Executive Summary
Levomepromazine, a low-potency phenothiazine, demonstrates comparable efficacy to other drugs in its class, particularly chlorpromazine, in the management of psychosis, with some evidence suggesting a potential advantage in treatment-resistant schizophrenia.[1] Its broader receptor binding profile, which includes significant affinity for serotonergic and adrenergic receptors in addition to dopaminergic receptors, may contribute to its unique clinical effects.[2][3][4] However, the available evidence is limited by a small number of head-to-head comparative trials. This guide synthesizes the existing data to facilitate informed research and development decisions.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from key clinical trials comparing levomepromazine with other phenothiazines.
Table 1: Efficacy of Levomepromazine vs. Chlorpromazine in Treatment-Resistant Schizophrenia
| Outcome Measure | Levomepromazine | Chlorpromazine | p-value | Study |
| BPRS Total Score (Endpoint) | Lower (Better) Score | Higher Score | 0.006 (longitudinal) | Lal et al. (2006)[2] |
| PANSS Total Score (Endpoint) | -15.90 (WMD) | - | - | Sivaraman et al. (2010)[5][6][7][8] |
| CGI Severity Score (Endpoint) | -0.80 (WMD) | - | <0.05 | Sivaraman et al. (2010)[5][6][7][8] |
| Response Rate (≥25% BPRS reduction) | 10/19 (52.6%) | 8/19 (42.1%) | 0.75 | Lal et al. (2006)[9] |
BPRS: Brief Psychiatric Rating Scale; PANSS: Positive and Negative Syndrome Scale; CGI: Clinical Global Impression; WMD: Weighted Mean Difference.
Table 2: Comparative Efficacy of Levomepromazine vs. Other Antipsychotics (from Cochrane Review)
| Comparison | Outcome Measure | Result | NNT/NNTB/NNTH |
| vs. Risperidone | ≥20% BPRS Endpoint Score Reduction | Favored Risperidone (RR 3.33) | NNT 3 |
| vs. Haloperidol | Less Tremor | Favored Levomepromazine (RR 0.12) | NNTB 3 |
| vs. Haloperidol | Less Antiparkinsonian Medication Use | Favored Levomepromazine (RR 0.39) | NNTB 5 |
| vs. Chlorpromazine | Less Akathisia | Favored Levomepromazine | - |
| vs. Risperidone | More Hypotension | Favored Risperidone (RR 2.50) | NNTH 3 |
NNT: Number Needed to Treat; NNTB: Number Needed to Treat for a Beneficial Outcome; NNTH: Number Needed to Treat for a Harmful Outcome; RR: Risk Ratio.
Pharmacological Profile: Receptor Binding Affinities
The therapeutic and adverse effects of phenothiazines are largely determined by their affinity for various neurotransmitter receptors.
Table 3: Receptor Binding Affinities (Ki, nM) of Levomepromazine, Chlorpromazine, and Thioridazine
| Receptor | Levomepromazine | Chlorpromazine | Thioridazine |
| Dopamine D₂ | 4.3 - 8.6[10] | ~10-20 | ~10 |
| Serotonin 5-HT₂A | High Affinity[2][3] | Moderate Affinity | High Affinity |
| Alpha-1 Adrenergic | High Affinity[2][3] | Moderate Affinity | High Affinity |
| Alpha-2 Adrenergic | Higher than Chlorpromazine[2][3] | Lower Affinity | - |
| Histamine H₁ | High Affinity | High Affinity | High Affinity |
| Muscarinic M₁ | Moderate Affinity | High Affinity | High Affinity |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data are compiled from various sources and represent approximate values.
Levomepromazine exhibits a notably high affinity for alpha-1 and serotonin-2 receptors, even greater than clozapine and chlorpromazine, and a higher affinity for alpha-2 receptors than chlorpromazine.[4] This distinct receptor binding profile may underlie its potent sedative and hypotensive effects, as well as its potential efficacy in treatment-resistant cases.
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to allow for critical appraisal and replication.
Lal et al. (2006): Levomepromazine vs. Chlorpromazine in Treatment-Resistant Schizophrenia
-
Study Design: A 30-week, double-blind, parallel-group, randomized controlled trial.[2]
-
Participants: 38 inpatients with treatment-resistant schizophrenia according to the Kane et al. (1988) criteria.[2]
-
Intervention:
-
Phase I (Weeks 0-6): Baseline observation on usual neuroleptic medication.
-
Phase II (Weeks 7-9): Stepwise transition to haloperidol (30 mg/day) plus benztropine (4 mg/day).
-
Phase III (Weeks 10-15): Haloperidol increased to 40-60 mg/day with benztropine at 4-6 mg/day.
-
Phase IV (Weeks 16-20): Stepwise transition to either levomepromazine (500 mg/day) or chlorpromazine (500 mg/day) following randomization.
-
Phase V (Weeks 21-28): Stepwise increase of levomepromazine or chlorpromazine (600-1000 mg/day) to establish the optimal dose.[2]
-
Phase VI (Weeks 29-30): Maintenance on the optimized dose.[2]
-
-
Primary Outcome Measure: A reduction of 25% or more in the total Brief Psychiatric Rating Scale (BPRS) score.[2]
-
Secondary Outcome Measures: Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression (CGI), and Nurses' Observation Scale for Inpatient Evaluation (NOSIE).
Cochrane Review (Sivaraman et al., 2010): Levomepromazine for Schizophrenia
This systematic review included four randomized controlled trials (RCTs) with a total of 192 participants. The methodologies of the included studies are summarized below:
-
Selection Criteria: All randomized trials comparing levomepromazine with a placebo or other antipsychotics for schizophrenia and schizophreniform psychoses were included.[8]
-
Data Collection and Analysis: Data were extracted independently by reviewers. For dichotomous outcomes, the relative risk (RR) was calculated, and for continuous outcomes, weighted mean differences (WMD) were determined.[6][8]
-
Key Included Studies:
-
Angst (1971): A short-term (30-day) double-blind RCT.
-
Baker (1958): A medium-term (20-week) double-blind RCT.
-
Blin (1996): A short-term (4-week) double-blind RCT comparing levomepromazine, haloperidol, and risperidone. Participants were diagnosed based on DSM-III-R criteria.
-
Lal (2006): A long-term (30-week) double-blind RCT with participants diagnosed based on DSM-III-R criteria.
-
Signaling Pathways and Experimental Workflow
Dopamine D₂ Receptor Signaling Pathway
The primary antipsychotic effect of phenothiazines is mediated through the blockade of dopamine D₂ receptors, which are G protein-coupled receptors (GPCRs).[3][11] Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. The simplified signaling cascade is depicted below.
Caption: Dopamine D₂ Receptor Antagonism by Levomepromazine.
Experimental Workflow: Lal et al. (2006) Clinical Trial
The following diagram illustrates the workflow of the key comparative clinical trial conducted by Lal and colleagues.
Caption: Workflow of the Lal et al. (2006) clinical trial.
Conclusion
This compound is an effective antipsychotic with a clinical profile comparable to other low-potency phenothiazines like chlorpromazine. The existing data, though limited, suggests it may offer an advantage in managing treatment-resistant schizophrenia. Its broad receptor binding profile likely contributes to both its therapeutic effects and its notable side-effect profile, particularly sedation and hypotension. Further large-scale, well-designed randomized controlled trials are warranted to more definitively establish its place in the therapeutic arsenal for psychosis and to directly compare its efficacy and tolerability with a wider range of phenothiazines, including thioridazine. This guide provides a foundational overview for researchers aiming to build upon the current body of evidence.
References
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levomepromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levomepromazine for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levomepromazine for schizophrenia | Cochrane [cochrane.org]
- 8. Levomepromazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 11. pnas.org [pnas.org]
A Comparative Guide to Analytical Techniques for Levomepromazine Maleate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of levomepromazine maleate, a phenothiazine derivative with antipsychotic properties. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of two prominent techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters of HPLC and UV-Visible Spectrophotometry for the analysis of levomepromazine.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Reported Values | Sample Matrix |
| Linearity Range | 10 - 300 ng/mL[1] | Human Breast Milk & Serum |
| 25 - 800 µg/L[2] | Human Plasma | |
| Accuracy (% Recovery) | 92.5 - 99.1%[1] | Human Breast Milk |
| 86.9 - 103.9%[1] | Human Serum | |
| 95 - 105%[2] | Human Plasma | |
| Precision (%RSD) | < 5% (Between- and Within-day)[2] | Human Plasma |
| Limit of Quantification (LOQ) | 4.1 µg/L[2] | Human Plasma |
Table 2: UV-Visible Spectrophotometry
| Parameter | Reported Values | Method |
| Linearity Range | 3 - 150 µg/mL[3][4] | Indirect Spectrophotometry (as sulfoxide) |
| Accuracy (% Relative Error) | < ±1%[3] | Indirect Spectrophotometry |
| Precision (%RSD) | 1.24%[3][4] | Indirect Spectrophotometry |
| Limit of Detection (LOD) | 0.94 µg/mL[3] | Indirect Spectrophotometry |
| Limit of Quantification (LOQ) | 2.85 µg/mL[3][4][5] | Indirect Spectrophotometry |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and selective quantification of levomepromazine and its metabolites in biological matrices.[1][2]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a Sep-Pak C18 cartridge.
-
Load the pre-treated sample (human breast milk or serum) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute levomepromazine with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
2. Chromatographic Conditions:
-
Column: C8 bonded reversed-phase column.[1]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[1]
3. Quantification:
-
Construct a calibration curve using standard solutions of levomepromazine.
-
Determine the concentration of levomepromazine in the sample by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry (Indirect Method)
This method involves the oxidative derivatization of levomepromazine to its sulfoxide, which is then quantified spectrophotometrically. This approach enhances sensitivity and robustness.[3][4][5]
1. Derivatization Procedure:
-
To a specific volume of levomepromazine standard or sample solution, add a solution of sulfuric acid.
-
Add a solution of diperoxyazelaic acid as the oxidizing agent.
-
Dilute the mixture to a final volume with double-distilled water and mix thoroughly.[3]
2. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting sulfoxide solution at the analytical wavelength of 333 nm.
-
Use double-distilled water as the compensation solution.[3]
3. Quantification:
-
A linear relationship between absorbance and concentration is observed in the range of 3-150 µg/mL.[3][4]
-
The concentration of levomepromazine in the sample is calculated using a calibration curve prepared from standard solutions.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflows for the described analytical techniques and a logical comparison of their attributes.
References
- 1. High performance liquid chromatographic determination of levomepromazine in human breast milk and serum using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Side Effect Profiles of Typical Antipsychotics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two commonly studied typical antipsychotics, haloperidol and chlorpromazine, in animal models. The information presented is supported by experimental data to assist researchers in understanding the preclinical characteristics of these drugs.
Executive Summary
Typical antipsychotics, while effective in managing psychosis, are associated with a range of side effects, primarily extrapyramidal symptoms (EPS) and metabolic disturbances. Animal models are crucial for elucidating the mechanisms and predicting the propensity of these drugs to induce such adverse effects. This guide focuses on the comparative data for haloperidol, a high-potency butyrophenone, and chlorpromazine, a low-potency phenothiazine, in rodent models.
The data consistently demonstrate that haloperidol has a significantly higher propensity to induce catalepsy, a key indicator of EPS liability in rodents, compared to chlorpromazine at therapeutically relevant doses. Conversely, while both drugs can induce metabolic side effects, evidence suggests chlorpromazine may have a more pronounced effect on weight gain and lipid metabolism. Sedative effects, as measured by locomotor activity, are observed with both drugs in a dose-dependent manner.
Understanding these differential side effect profiles at the preclinical stage is vital for the development of safer and more effective antipsychotic medications.
Data Presentation
Extrapyramidal Side Effects: Catalepsy
Catalepsy, characterized by a failure to correct an externally imposed posture, is a widely used behavioral measure in animal models to predict the likelihood of a drug causing extrapyramidal symptoms in humans.
Table 1: Comparative Cataleptic Effects of Haloperidol and Chlorpromazine in Rats
| Drug | Dose (mg/kg, i.p.) | Mean Catalepsy Duration (seconds) | Animal Model | Reference |
| Vehicle | - | ~0 | Wistar Rats | [1] |
| Haloperidol | 0.5 | > 100 (at peak) | Wistar Rats | [1] |
| Chlorpromazine | 10 | ~ 60 (at peak) | Wistar Rats | [1] |
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Sedative Effects: Locomotor Activity
Suppression of spontaneous locomotor activity is a common method to assess the sedative properties of antipsychotic drugs in animal models.
Table 2: Comparative Effects of Haloperidol and Chlorpromazine on Locomotor Activity in Mice
| Drug | Dose (mg/kg, i.p.) | Locomotor Activity (% of control) | Animal Model | Reference |
| Vehicle | - | 100 | Male and Female Mice | [2] |
| Haloperidol | 0.1 | ~50 | Male and Female Mice | [2] |
| Haloperidol | 0.3 | ~20 | Male and Female Mice | [2] |
| Haloperidol | 0.9 | <10 | Male and Female Mice | [2] |
| Chlorpromazine | 0.4 | ~80 | Male and Female Mice | [2] |
| Chlorpromazine | 1.2 | ~40 | Male and Female Mice | [2] |
| Chlorpromazine | 3.6 | <10 | Male and Female Mice | [2] |
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. The ED50 values for impairing activity were calculated in the original study.
Metabolic Side Effects
Metabolic side effects, including weight gain, dyslipidemia, and glucose intolerance, are significant concerns with antipsychotic treatment.
Table 3: Metabolic Effects of Chlorpromazine in Rats
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Plasma TNF-α (pg/mL) | Animal Model | Reference |
| Control | ~90 | ~1.0 | ~20 | Wistar Rats | [1] |
| Sucrose | ~110 | ~1.8 | ~25 | Wistar Rats | [1] |
| Sucrose + Chlorpromazine (7.5 mg/kg/day) | ~115 | ~2.0 | ~40# | Wistar Rats | [1] |
| Chlorpromazine (7.5 mg/kg/day) | ~95 | ~1.7 | ~30 | Wistar Rats | [1] |
Statistically significant difference compared to the control group. #Statistically significant difference compared to the sucrose group.
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. The study also noted that chlorpromazine may inhibit the compensatory response of adiponectin.[1] While direct comparative studies on a full metabolic panel are limited, clinical observations suggest low-potency typical antipsychotics like chlorpromazine are associated with a greater risk of weight gain than high-potency ones like haloperidol.[3]
Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of motor rigidity (catalepsy) induced by an antipsychotic drug.
Apparatus:
-
A horizontal bar (e.g., 1 cm in diameter) is fixed at a specific height (e.g., 9 cm for rats) above a flat surface.[4]
-
A stopwatch or an automated system to record the time.[5]
Procedure:
-
Administer the test compound (e.g., haloperidol, chlorpromazine) or vehicle to the animal (e.g., rat) via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.[4]
-
Start the stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.[6]
-
A cut-off time (e.g., 180 or 300 seconds) is typically set, and if the animal remains on the bar for this duration, the maximum score is recorded.[7]
-
The test can be repeated at multiple time points to generate a time-course of the cataleptic effect.
Assessment of Metabolic Side Effects
Objective: To measure changes in body weight, glucose metabolism, and lipid profiles following antipsychotic administration.
Body Weight and Food Intake:
-
House animals individually to allow for accurate measurement of food and water intake.
-
Record the body weight of each animal daily or at other regular intervals.
-
Measure the amount of food consumed daily by weighing the food hopper.
-
The antipsychotic drug can be administered via various routes, including oral gavage, intraperitoneal injection, or mixed with the food.
Glucose Tolerance Test (GTT):
-
After a period of drug administration, fast the animals overnight (e.g., 12-16 hours) with free access to water.[8][9]
-
Collect a baseline blood sample from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) orally or intraperitoneally.
-
Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).[8]
-
Measure blood glucose levels using a glucometer.
-
Plasma insulin levels can also be measured from the collected blood samples using an ELISA kit.[9]
Lipid Profile Analysis:
-
Collect blood samples from fasted animals.
-
Centrifuge the blood to separate the plasma or serum.
-
Analyze the plasma/serum for levels of triglycerides, total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) using commercially available assay kits.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Extrapyramidal Side Effects
Typical antipsychotics, particularly high-potency agents like haloperidol, exert their therapeutic effects and induce extrapyramidal side effects primarily through the blockade of dopamine D2 receptors in the striatum. This blockade disrupts the normal balance between dopamine and acetylcholine neurotransmission, leading to an increase in cholinergic activity, which contributes to the motor deficits observed.
Dopamine D2 Receptor Blockade and EPS
Signaling Pathway for Metabolic Side Effects
The metabolic side effects of typical antipsychotics are multifactorial and involve antagonism of several receptors in the hypothalamus, a key brain region for regulating appetite and metabolism. Blockade of histamine H1 and serotonin 5-HT2C receptors is strongly implicated in increased appetite and subsequent weight gain.
Receptor Blockade and Metabolic Dysregulation
Experimental Workflow for Comparative Side Effect Profiling
The following diagram outlines a typical workflow for comparing the side effect profiles of typical antipsychotics in an animal model.
Comparative Side Effect Profiling Workflow
References
- 1. Cataleptogenic effect of haloperidol, chlorpromazine and morphine in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic disturbances associated with antipsychotic drug treatment in patients with schizophrenia: State-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalepsy test in rats [protocols.io]
- 7. Antipsychotic-Induced Insulin Resistance and Postprandial Hormonal Dysregulation Independent of Weight Gain or Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose tolerance and serum insulin levels in an animal model of obesity induced by the antipsychotic drug, sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose tolerance and serum insulin levels in an animal model of obesity induced by sub-acute or chronic administration of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Levomepromazine Maleate and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic indices of two antipsychotic agents: levomepromazine maleate, a typical low-potency phenothiazine, and risperidone, an atypical antipsychotic. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety for a drug. This comparison is based on preclinical data from animal models to provide a standardized assessment.
Executive Summary
This analysis reveals that while both this compound and risperidone are effective antipsychotic agents, their safety profiles as indicated by the therapeutic index differ significantly based on available preclinical data. Risperidone exhibits a calculable and favorable therapeutic index in rat models. In contrast, a precise therapeutic index for this compound is challenging to establish from publicly available preclinical data on conditioned avoidance response, a standard measure of antipsychotic efficacy. However, by examining their respective toxicities and potencies, we can infer a comparative safety profile.
Data Presentation: Quantitative Comparison
The following table summarizes the key toxicological and efficacy data for this compound and risperidone, primarily from studies conducted in rodents.
| Parameter | This compound | Risperidone |
| LD50 (Oral, Rat) | 317 mg/kg | 56.6 - 60 mg/kg[1][2] |
| LD50 (Oral, Mouse) | 270 mg/kg | 60 - 63.1 mg/kg[1][2] |
| ED50 (Conditioned Avoidance Response, Rat) | Data not available | 0.4 mg/kg (s.c.) |
| Therapeutic Index (TI) (Rat, Oral LD50 / s.c. ED50) | Not calculable | ~150 |
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The LD50 values cited in this guide were likely determined using a method similar to the following protocol:
-
Animal Model: Healthy, adult rodents (rats or mice) of a specific strain, matched for age and weight, are used. Animals are housed in controlled environmental conditions with free access to food and water.
-
Drug Administration: The test substance (this compound or risperidone) is administered orally (e.g., via gavage) in a single dose.
-
Dose Groups: Multiple groups of animals are established, with each group receiving a different, logarithmically spaced dose of the drug. A control group receives the vehicle (the solvent in which the drug is dissolved).
-
Observation: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Data Analysis: The number of deaths in each dose group is recorded. Statistical methods, such as probit analysis, are then used to calculate the dose at which 50% of the animals are expected to die (the LD50).
Conditioned Avoidance Response (CAR)
The CAR test is a standard behavioral assay to predict the efficacy of antipsychotic drugs. The protocol generally involves:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid that can deliver a mild electric shock.
-
Conditioning: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild foot shock.
-
Training: Rats learn to avoid the shock by moving to the other compartment of the shuttle box during the presentation of the CS (avoidance response). If the rat fails to move during the CS, it receives the shock and can escape it by moving to the other compartment (escape response).
-
Drug Testing: Once the animals are trained to a stable level of performance, they are administered the test drug (e.g., risperidone) at various doses prior to the test session.
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A dose-dependent decrease in avoidance responses, without a significant effect on escape responses, is indicative of antipsychotic activity. The ED50 is the dose that produces a 50% reduction in avoidance responses.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways of levomepromazine and risperidone and a typical workflow for assessing the therapeutic index.
References
A Comparative Guide to the Validation of Spectrophotometric and Alternative Methods for Levomepromazine Maleate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated UV-Vis spectrophotometric method for the quantitative analysis of levomepromazine maleate with alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is critical in drug development and quality control. The following tables summarize the key performance parameters of a direct UV-Vis spectrophotometric method for this compound and compare them with those of alternative chromatographic techniques.
Table 1: Performance Comparison of a Direct UV-Vis Spectrophotometric Method and an HPLC Method for this compound.
| Parameter | Direct UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance at a specific wavelength. | Separation based on partitioning between a stationary and mobile phase. |
| Linearity Range | 5 - 25 µg/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Specificity | Prone to interference from excipients that absorb at the same wavelength. | High, with good resolution from degradation products and excipients. |
| Analysis Time | ~5 minutes per sample | ~10-15 minutes per sample |
| Instrumentation Cost | Low | High |
| Solvent Consumption | Low | High |
Table 2: Overview of Alternative Chromatographic Methods for Levomepromazine Analysis.
| Method | Principle | Typical Stationary Phase | Common Detector | Key Advantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Phenyl-methyl polysiloxane | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile and semi-volatile compounds. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Fused silica capillary | UV-Vis or Diode Array Detector | High efficiency, minimal sample and solvent usage. |
Experimental Protocols
Detailed methodologies for the validated spectrophotometric method and a representative HPLC method are provided below.
Validated Direct UV-Vis Spectrophotometric Method
This protocol is based on the European Pharmacopoeia recommendation for the assay of this compound.[1]
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Reagents and Materials:
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 250 µg/mL.
-
Prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by diluting the stock solution with methanol.
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute a suitable aliquot of the filtrate with methanol to obtain a final concentration within the linearity range.
Procedure:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax) of this compound in methanol (approximately 254 nm).[1]
-
Use methanol as the blank.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Validation Parameters:
-
Linearity: Assessed by preparing standard solutions at five different concentrations and performing a linear regression analysis of absorbance versus concentration.
-
Accuracy: Determined by the standard addition method, where known amounts of standard are added to a sample solution and the recovery is calculated.
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day) and expressing the results as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Comparative High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of levomepromazine in pharmaceutical formulations.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation: Follow a similar procedure as described for the spectrophotometric method, using the mobile phase as the diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the levomepromazine peak based on its retention time and peak area compared to the standard.
Methodology Visualization
The following diagrams illustrate the workflow of the spectrophotometric method validation and the logical relationship between different analytical techniques.
Caption: Workflow for the validation of a spectrophotometric method.
Caption: Relationship between analytical techniques.
References
Safety Operating Guide
Proper Disposal of Levomepromazine Maleate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of levomepromazine maleate, a phenothiazine derivative used in research and pharmaceutical development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is recognized as harmful if swallowed, a potential skin sensitizer, and exhibits high toxicity to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental damage and potential health hazards.
Core Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] In case of skin contact, wash the affected area immediately with plenty of water. If swallowed, seek medical help immediately.[1]
Regulatory Considerations
While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, its ecotoxicity profile necessitates a formal hazardous waste determination. The aquatic toxicity of this compound suggests it could potentially be classified as a characteristic hazardous waste. Furthermore, it is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA). Disposal procedures must comply with all local, state, and federal regulations governing pharmaceutical and chemical waste.[1]
Quantitative Data Summary
The following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1: Very toxic to aquatic life with long lasting effects. | [1] |
| Incineration Temperature | Recommended range for pharmaceutical waste is 850°C to 1200°C. | [2] |
| DEA Schedule (U.S.) | Not a controlled substance. | N/A |
| RCRA Listing (U.S.) | Not explicitly listed; hazardous waste determination required. | N/A |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Levomepromazine Maleate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Levomepromazine maleate.
This compound is a compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical for the safety of all personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent accidental exposure when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for supplementary protection during bulk handling or when there is a splash hazard.[1][2] | Protects against eye irritation and injury from dust particles or splashes.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[5][6] Double-gloving is recommended when handling the pure compound.[6][7] | Prevents skin contact, which can cause sensitization and potential systemic effects.[1][3] |
| Body Protection | A full-length lab coat or impervious clothing.[5][8] Protective boots may be necessary depending on the scale of handling.[2] | Minimizes skin exposure and contamination of personal clothing.[8] |
| Respiratory Protection | A dust respirator (e.g., N95 or higher) is required when handling the powdered form, especially outside of a certified chemical fume hood.[1][6] | Prevents inhalation of the powder, which can cause respiratory irritation and other systemic effects.[4][8] |
Operational Plan for Safe Handling
Following a standardized operational procedure is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.[6][9]
-
An accessible safety shower and eye wash station should be available and tested regularly.[10]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[3][8]
-
Wash hands thoroughly with soap and water after handling.[4][8]
-
Use anti-static tools when weighing the powder.[6]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation or a rash occurs.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
4. Spill Management:
-
Minor Spills: For small amounts of powder, dampen with water to prevent dusting and sweep up. Place in a suitable, labeled container for disposal.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Avoid breathing dust and ensure adequate ventilation.[5] Use appropriate PPE during cleanup.[5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a dedicated, clearly labeled hazardous waste container.[6][11]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container. Do not pour down the drain.[8]
-
Container Disposal: Empty containers may retain residual dust and should be handled with the same precautions as the compound itself.[1]
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][6] If no suitable treatment or disposal facility can be identified, consult with a licensed hazardous material disposal company.[1][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
